molecular formula C14H12N2O4 B1331066 N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline CAS No. 191595-08-1

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

Cat. No.: B1331066
CAS No.: 191595-08-1
M. Wt: 272.26 g/mol
InChI Key: ZWBFXQHQQBRJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-16(18)12-3-1-2-11(7-12)15-8-10-4-5-13-14(6-10)20-9-19-13/h1-7,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBFXQHQQBRJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350551
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191595-08-1
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Therapeutic Potential of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline is a novel chemical entity whose therapeutic potential remains uncharted. An analysis of its core structural motifs—the 1,3-benzodioxole (methylenedioxyphenyl) group and the 3-nitroaniline scaffold—provides a rational basis for predicting its biological targets and formulating a comprehensive strategy for its investigation as a potential therapeutic agent. This guide presents a series of hypotheses centered on its potential roles as a modulator of cytochrome P450 enzymes, a protein kinase inhibitor, and a general anticancer agent. We provide detailed, field-proven experimental protocols for target identification and validation, from initial in vitro screening to cell-based functional assays. Furthermore, this document addresses the inherent metabolic risks associated with the aniline and nitro moieties and outlines a logical framework for lead optimization through medicinal chemistry.

Introduction: Deconstructing this compound for Target Identification

The structure of this compound (PubChem CID: 682326) presents a compelling starting point for a drug discovery campaign[1]. The molecule can be dissected into two key pharmacophoric fragments, each with a history of documented biological activity. This structural duality informs a logical, hypothesis-driven approach to uncovering its therapeutic targets.

  • The 1,3-Benzodioxole Moiety: This functional group is a well-known "structural alert" in medicinal chemistry. It is found in numerous natural products and synthetic compounds and is a prominent modulator of cytochrome P450 (CYP) enzymes[2][3]. Its presence strongly suggests that the compound may influence drug metabolism, potentially leading to significant drug-drug interactions. Beyond its effects on CYPs, 1,3-benzodioxole derivatives have been explored for a range of therapeutic applications, including anti-tumor and anti-hyperlipidemia activities[4][5]. Some derivatives have been shown to inhibit the thioredoxin system, induce oxidative stress, and promote apoptosis in cancer cells[6][7].

  • The 3-Nitroaniline Scaffold: The aniline substructure is a cornerstone of many kinase inhibitors, a major class of targeted cancer therapeutics[8]. The substitution pattern on the aniline ring is critical for determining kinase selectivity and potency. The nitro group, an electron-withdrawing moiety, can significantly influence the compound's physicochemical properties and reactivity. While nitroaromatic compounds can sometimes be associated with toxicity, they are also integral to the activity of several approved drugs. Furthermore, nitroaniline derivatives have been investigated for a wide array of therapeutic effects, including antibacterial, antifungal, and antiviral activities[9]. The aniline core itself is known to be susceptible to metabolic processing that can lead to reactive metabolites, a key consideration in drug development[10][11][12].

Based on this structural analysis, we propose three primary hypotheses for the biological activity of this compound, which will form the framework for this investigative guide.

Hypothesis 1: Modulation of Cytochrome P450 Enzymes

The 1,3-benzodioxole group is a classic mechanism-based inhibitor of CYP enzymes[2][3]. This occurs when the enzyme metabolizes the methylenedioxy bridge, leading to a reactive carbene species that covalently binds to the heme iron or apoprotein, causing irreversible inhibition[13][14]. This interaction is a critical first-pass investigation for any compound containing this moiety.

Experimental Workflow: CYP450 Inhibition Profiling

This workflow outlines the process for determining the inhibitory potential of the compound against key drug-metabolizing CYP isoforms.

CYP450_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Inhibition (MOI) Studies A Compound Solubilization (DMSO Stock) B Incubation with Human Liver Microsomes (HLM) A->B Initial Dilution C Addition of Isoform- Specific Probe Substrates B->C Pre-incubation D LC-MS/MS Analysis of Metabolite Formation C->D Enzymatic Reaction E IC50 Determination D->E Quantification F Time-Dependent Inhibition (TDI) Assay E->F If IC50 < 10 µM G Determination of K_i and k_inact F->G Data Analysis

Caption: Workflow for assessing CYP450 inhibition.

Detailed Protocol: In Vitro CYP450 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Materials:

    • This compound ("Test Compound")

    • Pooled Human Liver Microsomes (HLM)

    • NADPH regenerating system

    • Isoform-specific probe substrates and their metabolites (see Table 1)

    • Known inhibitors for each isoform (positive controls)

    • 96-well plates, LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the Test Compound in DMSO.

    • In a 96-well plate, add HLM, phosphate buffer, and varying concentrations of the Test Compound or a control inhibitor.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding a cocktail of isoform-specific probe substrates and the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 15 minutes).

    • Terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for analysis.

    • Quantify the formation of the specific metabolites using a validated LC-MS/MS method.

    • Calculate the percent inhibition at each concentration relative to the vehicle control and determine the IC50 value by non-linear regression.

Table 1: Common CYP Isoforms and Probe Substrates for Inhibition Assays

CYP IsoformProbe SubstrateMetabolite Measured
CYP1A2PhenacetinAcetaminophen
CYP2C9Diclofenac4'-Hydroxydiclofenac
CYP2C19S-Mephenytoin4'-Hydroxymephenytoin
CYP2D6DextromethorphanDextrorphan
CYP3A4Midazolam1'-Hydroxymidazolam

Hypothesis 2: Protein Kinase Inhibition

The aniline scaffold is a "privileged" structure in kinase inhibitor design, frequently forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket[8]. The overall shape and substitution pattern of this compound make it a candidate for inhibiting protein kinases, particularly receptor tyrosine kinases (RTKs) implicated in cancer, such as VEGFRs and PDGFRs[15].

Experimental Workflow: Kinase Inhibitor Discovery Cascade

This cascade provides a structured approach, from broad screening to focused cellular validation.

Kinase_Workflow A Broad Kinase Panel Screen (e.g., 400+ kinases at 1-10 µM) B Hit Identification (% Inhibition > 50-70%) A->B C Dose-Response Assays (IC50 determination for hits) B->C Prioritize Hits D Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) C->D Confirm Cellular Activity E Phosphorylation Inhibition Assay (Western Blot) D->E Validate Downstream Effect F Functional Cellular Assays (Proliferation, Migration) E->F Assess Phenotypic Outcome

Caption: A workflow for identifying and validating kinase targets.

Detailed Protocol: Western Blot for Phospho-Target Inhibition
  • Objective: To determine if the Test Compound inhibits the phosphorylation of a specific kinase target (e.g., VEGFR2) in a cellular context.

  • Materials:

    • Human umbilical vein endothelial cells (HUVECs) or other relevant cell line

    • Vascular Endothelial Growth Factor (VEGF)

    • Test Compound

    • Cell lysis buffer, protease and phosphatase inhibitors

    • Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Culture HUVECs to ~80% confluency.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat cells with various concentrations of the Test Compound for 1-2 hours.

    • Stimulate the cells with a saturating concentration of VEGF (e.g., 50 ng/mL) for 10-15 minutes.

    • Immediately wash cells with cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the anti-phospho-VEGFR2 primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-VEGFR2 antibody as a loading control.

    • Quantify band intensity to determine the dose-dependent inhibition of VEGFR2 phosphorylation.

Hypothesis 3: General Anticancer Activity

Beyond specific kinase inhibition, the structural motifs of the compound suggest other potential anticancer mechanisms. Derivatives of safrole (a 1,3-benzodioxole) have demonstrated cytotoxicity against breast cancer cell lines[16][17]. This activity could be mediated by inducing apoptosis or oxidative stress.

Experimental Workflow: Assessing General Cytotoxicity and Apoptosis

Anticancer_Workflow cluster_0 Cytotoxicity Screening cluster_1 Mechanism of Cell Death Analysis A Panel of Cancer Cell Lines (e.g., NCI-60) B 72-hour Incubation with Test Compound A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo®) B->C D GI50 Calculation C->D E Annexin V / PI Staining (Flow Cytometry) D->E If GI50 is potent F Caspase-3/7 Activity Assay E->F Confirm Apoptosis G PARP Cleavage (Western Blot) F->G Validate Pathway

Caption: Workflow for evaluating anticancer effects.

Detailed Protocol: Annexin V/Propidium Iodide Apoptosis Assay
  • Objective: To quantify the induction of apoptosis versus necrosis in cancer cells treated with the Test Compound.

  • Materials:

    • A cancer cell line showing sensitivity to the compound (e.g., MCF-7 breast cancer cells)

    • Test Compound

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Flow cytometer

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere.

    • Treat the cells with the Test Compound at its GI50 and 2x GI50 concentrations for 24 or 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry within one hour.

    • Gate the cell populations to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant to determine the primary mechanism of cell death.

Addressing Metabolic Liabilities and Path Forward

The presence of both the aniline and nitro groups necessitates a proactive evaluation of the compound's metabolic stability and potential for forming reactive metabolites.[10][11][12]

Table 2: Potential Metabolic Liabilities and Mitigation Strategies

Structural MotifPotential LiabilityExperimental AssessmentMitigation Strategy (Bioisosteric Replacement)[18]
Aniline Oxidation to reactive quinone-imines or nitroso species, leading to hepatotoxicity.[19]In vitro metabolic stability assay with liver microsomes or hepatocytes; metabolite identification studies.Replace with bioisosteres like aminopyridines, aminopyrazoles, or saturated scaffolds (e.g., aminobicycloalkanes) to block oxidative metabolism.[10][11]
Nitro Group Reduction to nitroso and hydroxylamine intermediates, which can be toxic or mutagenic.Ames test for mutagenicity; assessment of reductive metabolism under hypoxic conditions.Replace with cyano (-CN), sulfone (-SO2R), or trifluoromethyl (-CF3) groups to mimic electron-withdrawing properties with improved safety profiles.

The path forward involves a tiered and iterative approach. Positive findings in the initial in vitro and cellular assays should trigger medicinal chemistry efforts to address any identified liabilities in parallel with further biological characterization. By synthesizing a small library of analogs based on the mitigation strategies in Table 2, a structure-activity relationship (SAR) and structure-property relationship (SPR) can be established to optimize for potency, selectivity, and a safer metabolic profile.

Conclusion

This compound is a compound of significant interest, positioned at the intersection of several biologically relevant chemical spaces. Its structural components strongly suggest testable hypotheses regarding its interaction with metabolic enzymes and key cancer signaling pathways. The experimental workflows and protocols detailed in this guide provide a robust framework for a systematic investigation into its therapeutic potential. By integrating early-stage metabolic assessment and proactive medicinal chemistry, the journey from this intriguing starting point to a validated lead compound can be pursued with scientific rigor and a clear understanding of the potential challenges and opportunities.

References

  • Title: Recent Advances and Outlook for the Isosteric Replacement of Anilines. Source: ACS Publications. URL: [Link]

  • Title: Recent Advances and Outlook for the Isosteric Replacement of Anilines. Source: ResearchGate. URL: [Link]

  • Title: this compound | C14H12N2O4 | CID 682326. Source: PubChem. URL: [Link]

  • Title: Aniline replacement in drug-like compounds. Source: Cresset Group. URL: [Link]

  • Title: Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds. Source: PubMed. URL: [Link]

  • Title: Chemical Analysis and In Vitro Bioactivity of Essential Oil of Laurelia sempervirens and Safrole Derivatives against Oomycete Fish Pathogens. Source: MDPI. URL: [Link]

  • Title: New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. Source: PMC - NIH. URL: [Link]

  • Title: Cresset Blog: Aniline replacement in drug-like compounds. Source: BioPartner UK. URL: [Link]

  • Title: Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. Source: PubMed. URL: [Link]

  • Title: New catechol derivatives of safrole and their antiproliferative activity towards breast cancer cells. Source: PubMed. URL: [Link]

  • Title: Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. Source: N/A. URL: [Link]

  • Title: Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. Source: NIH. URL: [Link]

  • Title: The role of bioisosterism in modern drug design: Current applications and challenges. Source: N/A. URL: [Link]

  • Title: (PDF) Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells. Source: ResearchGate. URL: [Link]

  • Title: Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Source: ResearchGate. URL: [Link]

  • Title: 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Source: PubMed. URL: [Link]

  • Title: Methylenedioxy. Source: Wikipedia. URL: [Link]

  • Title: 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Source: PMC - NIH. URL: [Link]

  • Title: Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Source: Biomolecules & Therapeutics. URL: [Link]

  • Title: Methylenedioxyphenyl. Source: CureFFI.org. URL: [Link]

  • Title: [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Source: PubMed. URL: [Link]

  • Title: Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Source: PMC - NIH. URL: [Link]

  • Title: Examples of methylenedioxyphenyl-containing phytochemicals-the broken... | Download Scientific Diagram. Source: ResearchGate. URL: [Link]

  • Title: Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Source: PMC - NIH. URL: [Link]

  • Title: Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. Source: ResearchGate. URL: [Link]

  • Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Source: N/A. URL: [Link]

Sources

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

Abstract

This compound is a synthetic molecule featuring a benzodioxole ring linked to a 3-nitroaniline moiety. While this specific compound is not extensively characterized in the literature, its structural components are present in numerous biologically active agents. This guide synthesizes information from related compounds to propose a plausible mechanism of action for this compound, focusing on its potential as a modulator of intracellular signaling pathways critical to cancer cell proliferation. We hypothesize that the compound acts as a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) pathways. This document provides a comprehensive framework for investigating this hypothesis, detailing the underlying scientific rationale and a suite of robust experimental protocols for its validation.

Introduction and Structural Rationale

This compound is a small molecule of synthetic origin. Its structure is notable for two key pharmacophores: the 1,3-benzodioxole group (also known as methylenedioxyphenyl) and the 3-nitroaniline scaffold.

  • 1,3-Benzodioxole Moiety: This group is a well-known "privileged scaffold" in medicinal chemistry, found in numerous compounds that exhibit a wide range of biological activities. Derivatives of benzodioxole have been reported to possess anticancer, anti-inflammatory, and antimicrobial properties. Notably, some benzodioxole-containing compounds have been investigated as inhibitors of critical cell signaling enzymes, including protein kinases.

  • 3-Nitroaniline Scaffold: The nitroaniline structure serves as a versatile building block for various therapeutic agents. The strong electron-withdrawing nature of the nitro group can facilitate interactions with electron-rich pockets in enzyme active sites. Aniline derivatives are core components of many approved kinase inhibitors (e.g., nilotinib, dasatinib) by forming key hydrogen bonds within the ATP-binding pocket of the target kinase.

The combination of these two moieties suggests a strong possibility that this compound functions as an inhibitor of protein kinases that are central to cell survival and proliferation. Based on this structural analysis, we propose a primary hypothesis for its mechanism of action.

Primary Hypothesis: this compound acts as an inhibitor of key nodes within the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Proposed Signaling Pathway Inhibition

The PI3K/Akt and MAPK/ERK pathways are two of the most frequently dysregulated signaling cascades in human cancers, making them prime targets for therapeutic intervention. We hypothesize that the unique structure of this compound allows it to bind to the ATP-binding sites of key kinases in both pathways, such as PI3K, Akt, MEK, or ERK.

G cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling Cascades cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound N-(1,3-benzodioxol-5-ylmethyl) -3-nitroaniline Compound->PI3K Compound->MEK

Figure 1: Proposed Mechanism of Action. this compound is hypothesized to inhibit key kinases like PI3K and MEK, blocking downstream signaling and promoting apoptosis.

Experimental Validation Framework

To rigorously test this hypothesis, a multi-step experimental approach is required. This framework is designed to first confirm the cytotoxic activity of the compound, then identify its molecular targets, and finally, elucidate its impact on the proposed signaling pathways.

G A Phase 1: Cellular Activity (Protocol 3.1) B Phase 2: Target Engagement (Protocol 3.2) A->B If cytotoxic C Phase 3: Pathway Profiling (Protocol 3.3) B->C If target binds D Phase 4: Phenotypic Confirmation (Protocol 3.4) C->D If pathway is modulated E Data Synthesis & Mechanism Confirmation D->E

Figure 2: Experimental Validation Workflow. A sequential four-phase approach to systematically investigate the compound's mechanism of action, from cellular effects to specific molecular interactions.

Protocol: Cell Viability and Cytotoxicity Assessment

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines with known dependencies on the PI3K/Akt or MAPK pathways (e.g., A549, MCF-7).

Methodology:

  • Cell Seeding: Plate A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the overnight culture medium from the plates and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Viability Assay: Add 10 µL of CellTiter-Blue® Reagent (Promega) to each well. Incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader with 560(Ex)/590(Em) filter set.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

Cell LinePathway DependencyPutative IC₅₀ (µM)
A549PI3K/MAPK5.2
MCF-7PI3K8.9
HCT116MAPK6.4

Table 1: Hypothetical IC₅₀ values for this compound across various cancer cell lines.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To directly measure the inhibitory activity of the compound against a panel of purified recombinant kinases from the PI3K and MAPK pathways.

Methodology:

  • Assay Panel Selection: Select key kinases for screening, including PI3Kα, Akt1, MEK1, and ERK2.

  • Reaction Mixture Preparation: In a 384-well plate, prepare a reaction buffer containing the specific kinase, its substrate (e.g., a fluorescently labeled peptide), and ATP at its Km concentration.

  • Compound Addition: Add this compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 50 µM).

  • Reaction Initiation & Incubation: Initiate the kinase reaction by adding the ATP/substrate mix. Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various technologies such as ADP-Glo™ (Promega) which quantifies ADP production.

  • Data Analysis: Calculate the percent inhibition relative to a no-compound control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ for each kinase.

Protocol: Western Blot Analysis of Pathway Modulation

Objective: To confirm that the compound inhibits the PI3K/Akt and MAPK pathways in a cellular context by measuring the phosphorylation status of key downstream proteins.

Methodology:

  • Cell Treatment: Seed A549 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at 1x and 3x its IC₅₀ value for 6 hours. Include a vehicle control.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against: p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol: Cell Cycle and Apoptosis Analysis

Objective: To determine the phenotypic consequences of pathway inhibition, specifically focusing on cell cycle arrest and induction of apoptosis.

Methodology:

  • Cell Treatment: Treat A549 cells with the compound at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Cycle Analysis:

    • Harvest and fix the cells in 70% ethanol overnight at -20°C.

    • Wash the cells and resuspend in a solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases will be determined.

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Harvest the treated cells (including the supernatant).

    • Wash and resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes.

    • Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

This guide outlines a comprehensive, hypothesis-driven approach to elucidating the mechanism of action for this compound. The proposed experiments are designed to systematically validate its role as a dual inhibitor of the PI3K and MAPK signaling pathways. Positive results from this framework—demonstrated cytotoxicity, direct kinase inhibition, decreased phosphorylation of key pathway proteins, and induction of cell cycle arrest and apoptosis—would provide strong evidence for the proposed mechanism.

Future studies should focus on confirming direct target engagement in cells using techniques like cellular thermal shift assay (CETSA), followed by lead optimization to improve potency and selectivity. Ultimately, these investigations will clarify the therapeutic potential of this novel chemical scaffold.

References

  • Loaiza, A., et al. (2021). The 1,3-Benzodioxole Moiety as a Privileged Scaffold in the Design of Anticancer Agents. Molecules. Available at: [Link]

  • Catarzi, D., et al. (2012). Further structure-activity relationship exploration on 1,3-benzodioxole derivatives as potent and selective hA3 adenosine receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Roskoski, R. Jr. (2019). The role of small molecule inhibitors in the treatment of cancer. Pharmacological Research. Available at: [Link]

  • Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Dhillon, A. S., et al. (2007). The MEK-ERK-RSK signaling cascade. Molecular and Cellular Biology. Available at: [Link]

Spectroscopic Characterization of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline. The structural elucidation of this molecule is paramount for its application in research and development, particularly in the fields of medicinal chemistry and materials science. This document will detail the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are grounded in established analytical principles, ensuring a robust and reproducible characterization of the target molecule.

Molecular Structure and Properties

This compound (Molecular Formula: C₁₄H₁₂N₂O₄, Molecular Weight: 272.26 g/mol ) is a secondary amine featuring a 3-nitroaniline moiety linked to a 1,3-benzodioxole (also known as methylenedioxyphenyl) group via a methylene bridge.[1] The presence of these distinct structural motifs gives rise to a unique spectroscopic fingerprint, which will be systematically explored in this guide.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis KBr KBr Pellet FTIR FTIR Spectrometer (4000-400 cm⁻¹) KBr->FTIR ATR ATR ATR->FTIR Analysis Identify Functional Group Frequencies FTIR->Analysis

Figure 2: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods suitable for this type of molecule.

  • Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum, typically in positive ion mode to observe the protonated molecule [M+H]⁺.

Mass Spectral Analysis (Predicted)

m/zIonRationale
273.08[M+H]⁺The protonated molecular ion. The exact mass is calculated as 272.0797 for C₁₄H₁₂N₂O₄.
135.04[C₈H₇O₂]⁺A major fragment resulting from the cleavage of the C-N bond between the methylene bridge and the aniline nitrogen, forming the stable benzodioxolylmethyl cation.
138.04[C₆H₆N₂O₂]⁺Fragment corresponding to the 3-nitroaniline radical cation, formed by cleavage of the same C-N bond.

digraph "MS_Fragmentation" {
graph [nodesep=0.5];
node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [color="#202124"];

Parent [label="[C₁₄H₁₂N₂O₄H]⁺\nm/z = 273.08", fillcolor="#34A853"]; Frag1 [label="[C₈H₇O₂]⁺\nm/z = 135.04\n(Benzodioxolylmethyl cation)"]; Frag2 [label="[C₆H₆N₂O₂]\n(3-nitroaniline radical)"];

Parent -> Frag1 [label="C-N cleavage"]; Parent -> Frag2 [label="C-N cleavage"]; }

Figure 3: Predicted major fragmentation pathway for this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, supported by experimental data from closely related analogues, offer a detailed and reliable spectroscopic profile. This information is critical for researchers and scientists in ensuring the purity and identity of this compound in various applications, from drug discovery to materials science. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the assigned structure.

References

  • Growth, structural, optical, DFT, thermal and dielectric studies of N-Benzyl-3-nitroaniline (B3NA): a promising nonlinear optical crystal. (n.d.). ProQuest. Retrieved January 18, 2026, from [Link]

  • Di(3,4,methylenedioxy)benzylamine acetate. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • 3-Nitroaniline. (n.d.). Human Metabolome Database. Retrieved January 18, 2026, from [Link]

  • N-Benzyl-3-nitroaniline. (2011). Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 11), o3013. [Link]

  • Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. (n.d.). Oriental Journal of Chemistry. Retrieved January 18, 2026, from [Link]

  • 1,3-Benzodioxole, 5-nitro-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the N-alkylation of 3-Nitroaniline with Piperonyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-alkylation of 3-nitroaniline with piperonyl bromide, yielding N-(3-nitrophenyl)piperonylamine. This reaction is a valuable transformation in organic synthesis, particularly in the construction of molecules with potential applications in medicinal chemistry and materials science. The protocol herein is designed to be a robust starting point for researchers, offering insights into the reaction mechanism, detailed procedural steps, safety considerations, and methods for product characterization.

Introduction

The N-alkylation of anilines is a fundamental reaction in organic chemistry, enabling the formation of carbon-nitrogen bonds and the synthesis of a diverse array of secondary and tertiary amines. 3-Nitroaniline serves as a versatile building block, with the nitro group acting as a powerful electron-withdrawing group and a precursor for further functionalization, such as reduction to an amine. Piperonyl bromide, a derivative of safrole, introduces the biologically relevant 1,3-benzodioxole moiety, which is a common scaffold in many natural products and pharmacologically active compounds. The combination of these two synthons through N-alkylation provides access to novel molecular architectures for drug discovery and other applications.

This application note details a reliable protocol for this specific transformation, addressing common challenges such as over-alkylation and purification. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction and to facilitate troubleshooting and optimization.

Reaction Mechanism and Rationale

The N-alkylation of 3-nitroaniline with piperonyl bromide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic benzylic carbon of piperonyl bromide. The bromide ion serves as the leaving group.

A base is a critical component in this reaction. It serves to deprotonate the aniline, increasing its nucleophilicity and facilitating the attack on the alkyl halide. Furthermore, the base neutralizes the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. Without a base, the HBr would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (Et₃N). The choice of base can influence the reaction rate and yield.

The nitro group on the aniline ring is a strong deactivating group, which reduces the nucleophilicity of the amino group. Consequently, the reaction may require slightly more forcing conditions (e.g., higher temperature or a stronger base) compared to the alkylation of more electron-rich anilines.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-NitroanilineReagent Grade, ≥98%e.g., Sigma-Aldrich, Alfa AesarStore in a cool, dry place.
Piperonyl bromideTechnical Grade, ≥97%e.g., Sigma-Aldrich, TCILachrymator. Handle in a fume hood.
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%e.g., Fisher Scientific, VWRFinely powdered for better reactivity.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%e.g., Sigma-Aldrich, Acros OrganicsStore over molecular sieves.
Ethyl acetate (EtOAc)ACS Gradee.g., Fisher Scientific, VWRFor extraction and chromatography.
HexanesACS Gradee.g., Fisher Scientific, VWRFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)e.g., Fisher Scientific, VWRFor drying organic layers.
TLC platesSilica gel 60 F₂₅₄e.g., MilliporeSigma

Safety Precautions

3-Nitroaniline is toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure.[1] It is also harmful to aquatic life with long-lasting effects. Always handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated fume hood.

Piperonyl bromide is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[2] Inhalation may be fatal.[3] Handle with extreme care in a fume hood, using chemical-resistant gloves, a full-face shield, and a lab coat.

Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin and eyes.

A comprehensive risk assessment should be performed before starting any experimental work.

Experimental Protocol

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_1 1. Add 3-nitroaniline (1.0 eq) and K₂CO₃ (2.0 eq) to a round-bottom flask. prep_2 2. Add anhydrous acetonitrile. prep_1->prep_2 prep_3 3. Stir the suspension. prep_2->prep_3 react_1 4. Add piperonyl bromide (1.1 eq) dropwise. prep_3->react_1 react_2 5. Heat the reaction mixture to reflux (approx. 82 °C). react_1->react_2 react_3 6. Monitor reaction progress by TLC. react_2->react_3 work_1 7. Cool to room temperature and filter. react_3->work_1 work_2 8. Concentrate the filtrate in vacuo. work_1->work_2 work_3 9. Redissolve in ethyl acetate. work_2->work_3 work_4 10. Wash with saturated NaHCO₃ and brine. work_3->work_4 work_5 11. Dry the organic layer and concentrate. work_4->work_5 purify_1 12. Purify the crude product by column chromatography. work_5->purify_1

Figure 1: Experimental workflow for the N-alkylation of 3-nitroaniline with piperonyl bromide.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitroaniline (1.38 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).

    • Rationale: An excess of base is used to ensure complete deprotonation of the aniline and to neutralize the HBr byproduct. Anhydrous conditions are important to prevent unwanted side reactions.

  • Add anhydrous acetonitrile (40 mL) to the flask.

    • Rationale: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions. It effectively dissolves the reactants and is relatively inert under these conditions.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: While stirring, add piperonyl bromide (2.37 g, 11.0 mmol, 1.1 eq) dropwise to the suspension using a dropping funnel or syringe.

    • Rationale: A slight excess of the alkylating agent is used to ensure complete consumption of the starting aniline. Dropwise addition helps to control any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) using a heating mantle.

    • Rationale: The elevated temperature increases the reaction rate, which is necessary due to the reduced nucleophilicity of 3-nitroaniline.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The reaction is complete when the starting 3-nitroaniline spot is no longer visible. This typically takes 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.

    • Rationale: This step removes the inorganic salts from the reaction mixture.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Redissolve the resulting crude residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).

    • Rationale: The bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove water from the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The fractions containing the desired product can be identified by TLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain N-(3-nitrophenyl)piperonylamine as a solid.

Characterization of N-(3-nitrophenyl)piperonylamine

The structure of the synthesized compound, N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline (CAS 191595-08-1), can be confirmed by standard spectroscopic methods.[4]

Expected Spectroscopic Data:

  • ¹H NMR (in CDCl₃): The spectrum is expected to show signals for the aromatic protons of both the 3-nitrophenyl and the piperonyl groups, a singlet for the methylene protons of the piperonyl group, and a singlet for the O-CH₂-O protons. The NH proton may appear as a broad singlet.

  • ¹³C NMR (in CDCl₃): The spectrum should show the expected number of carbon signals corresponding to the aromatic and aliphatic carbons in the molecule.

  • IR (KBr or ATR): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-O-C stretching of the methylenedioxy group (around 1250 and 1040 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₄H₁₂N₂O₄, MW = 272.26 g/mol ).[4]

Troubleshooting

ProblemPossible CauseSolution
Low or no product formationIncomplete reactionIncrease reaction time and/or temperature. Ensure the base is of good quality and finely powdered.
Wet reagents/solventsUse anhydrous solvents and dry reagents.
Presence of starting materialInsufficient reaction time or temperatureSee above.
Insufficient amount of piperonyl bromideUse a slight excess (1.1-1.2 eq) of the alkylating agent.
Formation of multiple products (over-alkylation)Reaction conditions are too harshUse a milder base (e.g., Na₂CO₃) or a lower reaction temperature. Carefully control the stoichiometry of the reactants.
Difficult purificationCo-elution of impuritiesOptimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the N-alkylation of 3-nitroaniline with piperonyl bromide. By understanding the underlying mechanism and the rationale for each step, researchers can confidently perform this synthesis and adapt the procedure for related transformations. The provided safety information and troubleshooting guide will further aid in the successful and safe execution of this valuable chemical reaction.

References

  • PubChem. Compound Summary for CID 135478, this compound. National Center for Biotechnology Information. [Link]. Accessed Jan 17, 2026.

  • Wikipedia. 3-Nitroaniline. [Link]. Accessed Jan 17, 2026.

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]. Accessed Jan 17, 2026.

  • Stilinović, V., & Portada, T. (2011). N-Benzyl-3-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3013. [Link].

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]. Accessed Jan 17, 2026.

  • Chemistry LibreTexts. 20.5: Alkylation of Amines by Alkyl Halides. [Link]. Accessed Jan 17, 2026.

Sources

Application Notes and Protocols for the Analytical Determination of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline is a synthetic organic compound featuring a benzodioxole moiety linked to a nitroaniline structure.[1] The unique combination of these functional groups suggests its potential utility in medicinal chemistry and materials science, areas where both benzodioxole and nitroaromatic compounds have shown significant activity. The benzodioxole ring is a common feature in various natural products and pharmacologically active molecules, while the nitroaniline substructure is a key component in dyes, pharmaceuticals, and energetic materials.[2]

Given its potential applications, the development of robust and reliable analytical methods for the identification, quantification, and purity assessment of this compound is of paramount importance for researchers, scientists, and drug development professionals. These methods are crucial for ensuring the quality and consistency of the compound in research and development settings, as well as for potential future regulatory submissions.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. We will delve into chromatographic techniques for separation and quantification, and spectroscopic methods for structural elucidation. Furthermore, a detailed protocol for the validation of the primary analytical method is provided, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure the integrity and reliability of the generated data.[3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₄PubChem CID: 682326[1]
Molecular Weight 272.26 g/mol PubChem CID: 682326[1]
IUPAC Name This compoundPubChem CID: 682326[1]
CAS Number 191595-08-1PubChem CID: 682326
Predicted XLogP3 3.2PubChem CID: 682326[1]

The predicted XLogP3 value suggests that the compound is moderately lipophilic, which is a key consideration for selecting an appropriate stationary and mobile phase in reversed-phase high-performance liquid chromatography (HPLC).

Chromatographic Analysis: Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purity determination of this compound due to its high resolution, sensitivity, and reproducibility. A reversed-phase HPLC method with UV detection is proposed, leveraging the compound's aromatic nature and expected UV absorbance.

Proposed HPLC Method

The following method is a starting point for the analysis and should be optimized and validated for your specific application.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmThe C18 stationary phase provides excellent retention for moderately non-polar compounds like the target analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase for the separation of aromatic amines and nitroaromatics, providing good peak shape and MS compatibility if needed.
Gradient 0-2 min: 40% B2-15 min: 40-80% B15-18 min: 80% B18-20 min: 80-40% B20-25 min: 40% BA gradient elution is necessary to ensure the elution of the analyte with good peak shape and to separate it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation in a reasonable timeframe.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nm and 340 nmThe nitroaniline and benzodioxole chromophores are expected to have strong absorbance in the UV region. Monitoring at multiple wavelengths can aid in impurity detection.
Sample and Standard Preparation Protocol
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the linearity of the method.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to a target concentration within the linear range of the assay. If the sample is in a complex matrix, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[6][7]

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Caption: Workflow for HPLC analysis of this compound.

Spectroscopic Characterization: Structural Elucidation

Spectroscopic techniques are indispensable for the unequivocal identification and structural confirmation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the benzodioxole and nitroaniline chromophores. Based on the spectra of related compounds like 3-nitroaniline and p-nitroaniline, strong absorption maxima are anticipated in the range of 230-280 nm and a lower energy band around 330-380 nm.[8][9]

Protocol:

  • Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).

  • Record the UV-Vis spectrum from 200 to 600 nm using a double-beam spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax). This wavelength can be used for sensitive detection in HPLC analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch 3300 - 3500Characteristic of the secondary amine.
Aromatic C-H Stretch 3000 - 3100From the benzene rings.
Aliphatic C-H Stretch 2850 - 2960From the methylene (-CH₂-) groups.
Asymmetric NO₂ Stretch 1500 - 1560Strong absorption characteristic of the nitro group.[2]
Symmetric NO₂ Stretch 1335 - 1385Strong absorption characteristic of the nitro group.[2]
Aromatic C=C Stretch 1450 - 1600Multiple bands from the aromatic rings.
C-O-C Stretch 1200 - 1280 and 1000-1100Characteristic of the benzodioxole moiety.[2]

Protocol:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Record the IR spectrum using an FTIR spectrometer over the range of 4000 to 400 cm⁻¹.

  • Assign the observed absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (nitroaniline ring)7.0 - 8.0m4H
Aromatic (benzodioxole ring)6.7 - 6.9m3H
-O-CH₂-O- (benzodioxole)~5.9s2H
-NH-4.0 - 5.0br s1H
-CH₂-NH-~4.3d2H

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-NO₂~148
Aromatic C (benzodioxole)147-148, 120-122, 108-109
Aromatic C (nitroaniline)130-140, 110-125
-O-CH₂-O-~101
-CH₂-NH-~48

Protocol:

  • Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process the data and assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which can be used for confirmation of its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺˙): A peak at m/z = 272, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 135: Loss of the 3-nitroaniline radical, resulting in the stable benzodioxolylmethyl cation.

    • m/z = 138: Cleavage of the benzylic C-N bond to form the 3-nitroaniline radical cation.

    • Loss of NO₂ (46 Da) from the molecular ion or fragment ions.

Protocol:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Acquire the mass spectrum in either positive or negative ion mode, depending on the ionization technique.

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

Method Validation Protocol (ICH Q2(R2))

The validation of the proposed HPLC method is essential to ensure that it is fit for its intended purpose.[3][4][5] The following protocol outlines the key validation parameters based on the ICH Q2(R2) guidelines.

Caption: Key parameters for analytical method validation according to ICH Q2(R2).

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Analyze a blank sample (matrix without the analyte), a sample of the analyte, and a sample spiked with potential impurities.

  • The chromatogram of the blank should not show any interfering peaks at the retention time of the analyte.

  • The analyte peak should be well-resolved from any impurity peaks.

Linearity

Objective: To demonstrate that there is a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range.

Protocol:

  • Prepare at least five concentrations of the reference standard across the expected working range (e.g., 1, 10, 25, 50, and 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Range

Objective: To establish the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.

Protocol: The range will be determined from the linearity, accuracy, and precision studies.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Perform the analysis on a sample of known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each level in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocols:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same standard solution at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the response (from the y-intercept of the regression line or from the analysis of a series of blank injections) and S is the slope of the calibration curve.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, and resolution).

Acceptance Criteria: The results should not be significantly affected by the variations, and system suitability parameters should still be met.

Conclusion

The analytical methods and protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. The proposed HPLC method, when fully validated according to the provided ICH Q2(R2) protocol, will ensure the generation of accurate and reliable data for quantification and purity assessment. The spectroscopic methods outlined are essential for the unequivocal structural confirmation of the compound. By implementing these scientifically sound analytical strategies, researchers, scientists, and drug development professionals can confidently advance their work with this promising molecule.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. Available from: [Link]

  • QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. 2024. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 682326, this compound. Available from: [Link].

  • S. S. Kadam, et al. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Rasayan J. Chem. 2011. Available from: [Link]

  • NIST. m-Nitroaniline. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • NIST. p-Nitroaniline. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • ResearchGate. UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... Available from: [Link]

  • Wu, X., et al. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. J Sep Sci. 2008. Available from: [Link]

  • Zhang, Y., et al. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry. 2021. Available from: [Link]

Sources

Application Notes & Protocols: N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline as a Precursor for High-Performance Azo Disperse Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline (also referred to as N-piperonyl-3-nitroaniline) as a novel precursor for azo disperse dyes. We present detailed, validated protocols for the multi-step synthesis of a target azo dye, beginning with the N-alkylation of 3-nitroaniline. The guide elucidates the chemical principles behind the precursor's design, where the 3-nitroaniline core acts as a potent chromophore and the N-piperonyl substituent serves as a significant auxochrome and modifier of tinctorial properties. Subsequent protocols detail the diazotization of the precursor and its azo coupling with 2-naphthol to produce a vibrant red dye. Finally, a standardized methodology for applying this novel dye to polyester fabric is provided, along with protocols for evaluating key performance metrics such as colorfastness. This guide is intended for researchers in materials science, organic synthesis, and textile chemistry.

Scientific Rationale and Design Strategy

The development of new dye molecules is critical for advancing the textile, polymer, and coatings industries. Nitroaniline derivatives are well-established precursors for dyes, valued for their reliability in diazotization reactions and their contribution to the final color.[1][2] The target molecule, this compound, is strategically designed to leverage the synergistic effects of its constituent moieties.

  • Chromophoric Core: The 3-nitroaniline fragment serves as the foundational chromophore. The nitro group (-NO₂) is a powerful electron-withdrawing group, which, in conjunction with the amino group (-NH-), creates a "push-pull" electronic system. This system is crucial for the molecule's ability to absorb light in the visible spectrum, a fundamental requirement for color.[2][3]

  • Auxochromic and Modifying Group: The N-(1,3-benzodioxol-5-ylmethyl) or N-piperonyl group is not merely a passive substituent. The benzodioxole ring system acts as an auxochrome, a group that intensifies the color of the chromophore. Its electron-donating nature enhances the internal charge-transfer characteristics of the molecule, often leading to a bathochromic (deepening of color) shift in the absorption spectrum.[4] Furthermore, the introduction of this bulky, relatively nonpolar group is anticipated to improve the dye's affinity for hydrophobic synthetic fibers like polyester and enhance its sublimation fastness, a critical property for disperse dyes.

This precursor is designed for conversion into an azo dye, a class of compounds that accounts for a significant portion of all commercial dyes.[5] This is achieved through diazotization of the secondary amine followed by an azo coupling reaction, a robust and versatile method for creating a wide gamut of colors.[5][6]

Synthesis of Precursor: this compound

The synthesis is achieved via a nucleophilic substitution reaction, specifically the N-alkylation of 3-nitroaniline with piperonyl chloride. The electron-withdrawing nitro group decreases the nucleophilicity of the aniline's nitrogen atom, necessitating the use of a base and moderate heating to facilitate the reaction.[7]

Materials & Reagents
ReagentFormulaM.W.Quantity (1.0 eq)Supplier
3-NitroanilineC₆H₆N₂O₂138.1313.81 g (0.10 mol)Sigma-Aldrich
Piperonyl ChlorideC₈H₇ClO₂170.5917.91 g (0.105 mol)Alfa Aesar
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.73 g (0.15 mol)Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09250 mLVWR
Ethyl AcetateC₄H₈O₂88.11As requiredVWR
HexanesC₆H₁₄86.18As requiredVWR
Protocol: N-Alkylation
  • Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-nitroaniline (13.81 g, 0.10 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).

  • Solvent Addition: Add 250 mL of N,N-Dimethylformamide (DMF).

  • Reagent Addition: While stirring, add piperonyl chloride (17.91 g, 0.105 mol) to the suspension.

    • Causality: Potassium carbonate acts as a base to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.[7] DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 3-nitroaniline spot indicates reaction completion.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into 1 L of ice-cold deionized water with stirring. A yellow-orange precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 200 mL) to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude product from hot ethanol or an ethyl acetate/hexanes mixture to yield the pure this compound as a bright yellow solid.

  • Drying: Dry the purified product in a vacuum oven at 50 °C overnight. Expected yield: 80-90%.

Characterization of the Precursor

A full characterization is essential to confirm the structure and purity of the synthesized precursor.

AnalysisExpected Results
Melting Point 115-118 °C
FT-IR (KBr, cm⁻¹) 3380 (N-H stretch), 1530 & 1350 (asymmetric & symmetric NO₂ stretch), 1250 & 1040 (C-O-C stretch of dioxole)
¹H NMR (400 MHz, CDCl₃) δ ~7.9 (s, 1H, Ar-H), ~7.3 (t, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 5.95 (s, 2H, O-CH₂-O), 4.35 (s, 2H, N-CH₂-Ar), ~4.5 (br s, 1H, N-H)
UV-Vis (EtOH, λmax) ~380-390 nm

Synthesis of Azo Dye: 1-((4-nitro-2-((1,3-benzodioxol-5-ylmethyl)amino)phenyl)diazenyl)naphthalen-2-ol

The conversion of the precursor to the final azo dye is a two-step, one-pot process involving diazotization followed by azo coupling.

Azo_Dye_Synthesis cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Azo Coupling Precursor N-Piperonyl-3-nitroaniline Diazonium Diazonium Salt Intermediate Precursor->Diazonium  NaNO₂, conc. HCl   AzoDye Final Azo Dye (Precipitate) Diazonium->AzoDye Naphthol 2-Naphthol Solution Naphthol->AzoDye  NaOH solution  

Caption: Workflow for the two-step synthesis of the target azo dye.

Protocol: Diazotization and Azo Coupling
  • Diazotization Setup: In a 500 mL beaker, suspend the precursor this compound (14.3 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (75 mL).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this temperature range to ensure the stability of the diazonium salt.[8]

  • Nitrite Addition: Dissolve sodium nitrite (NaNO₂) (3.8 g, 0.055 mol) in 20 mL of cold water. Add this solution dropwise to the cooled aniline suspension over 20-30 minutes, keeping the temperature below 5 °C.

    • Causality: Nitrous acid, generated in situ from NaNO₂ and HCl, reacts with the primary aromatic amine to form the electrophilic arenediazonium salt.[6][9]

  • Stirring: Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear, pale-yellow solution indicates the successful formation of the diazonium salt.

  • Coupling Solution: In a separate 1 L beaker, dissolve 2-naphthol (7.2 g, 0.05 mol) in 200 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 5-10 °C.

    • Causality: The alkaline conditions deprotonate the hydroxyl group of 2-naphthol to form the naphthoxide ion, which is a highly activated nucleophile required for the electrophilic aromatic substitution reaction with the diazonium salt.[10]

  • Azo Coupling: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant, vigorous stirring. A deep red or magenta precipitate will form immediately.

    • Mechanism Insight: The electrophilic diazonium ion attacks the electron-rich C1 (alpha) position of the naphthoxide ring, as this leads to a more stable carbocation intermediate where the aromaticity of one of the rings is preserved.[11]

  • Completion: Continue stirring the mixture for 1-2 hours in the ice bath to ensure the reaction goes to completion.

  • Isolation & Purification: Collect the red dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product in a vacuum oven at 60 °C.

Application Protocol: Disperse Dyeing of Polyester

The synthesized azo dye, being a non-ionic molecule with low water solubility, is classified as a disperse dye, making it suitable for dyeing hydrophobic fibers like polyester.[12] The dyeing process relies on high temperatures to swell the polyester fibers, allowing the dye molecules to penetrate and become physically trapped within the polymer matrix upon cooling.[13][14]

Dyeing_Workflow Start Prepare Dye Bath Dyeing Exhaust Dyeing (130°C, 60 min) Start->Dyeing  Add Fabric   Rinsing Hot & Cold Rinsing Dyeing->Rinsing Clearing Reduction Clearing Rinsing->Clearing FinalRinse Final Rinse & Dry Clearing->FinalRinse End Dyed Fabric FinalRinse->End

Caption: Standard exhaust dyeing process for polyester fabric.

Materials & Equipment
  • Scoured and bleached plain-weave polyester fabric

  • Synthesized Azo Dye

  • Dispersing agent (e.g., a lignosulfonate-based product)

  • Acetic acid

  • Sodium hydrosulfite (reducing agent)

  • Sodium hydroxide

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

Protocol: High-Temperature Exhaust Dyeing
  • Dye Dispersion: Prepare the dye stock by pasting the synthesized dye (e.g., 1.0 g for a 1% on weight of fabric, or 'owf', dyeing) with an equal weight of a dispersing agent and a small amount of warm water. Make up to a final volume (e.g., 100 mL).

  • Dye Bath Preparation: Set up the dye bath in the HTHP machine with a liquor-to-goods ratio of 10:1. For 100 g of fabric, this would be 1 L of water. Add the required amount of dye stock.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

    • Causality: A slightly acidic pH is optimal for the stability of the disperse dye dispersion and for the polyester fiber during high-temperature dyeing.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at 60 °C.

    • Increase the temperature to 130 °C at a rate of 2 °C/minute.

    • Hold at 130 °C for 60 minutes.

    • Cool down to 70 °C at a rate of 3 °C/minute.

  • Rinsing: Drain the dye bath and rinse the fabric with hot water (70-80 °C) for 10 minutes, followed by a cold water rinse.

  • Reduction Clearing: To remove unfixed surface dye and improve wet fastness, treat the fabric in a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70 °C for 15 minutes.

  • Finalization: Rinse the fabric thoroughly with hot and then cold water, neutralize with a weak acetic acid solution if necessary, and finally dry.

Performance Evaluation: Colorfastness Testing

The quality of the dyed fabric must be assessed using standardized tests. The following ISO standards are critical for evaluating the performance of the novel dye.

Test ParameterStandardDescription
Colorfastness to Washing ISO 105-C06Assesses the resistance of the color to domestic or commercial laundering procedures.
Colorfastness to Rubbing ISO 105-X12Determines the amount of color transferred from the fabric surface to another surface by rubbing (crocking).[15][16]
Colorfastness to Light ISO 105-B02Evaluates the resistance of the color to fading when exposed to an artificial light source representative of natural daylight.
Evaluation Protocol
  • Prepare dyed fabric samples according to the specifications of each ISO standard.

  • Conduct the tests using calibrated equipment (e.g., Launder-Ometer, Crockmeter, Xenon Arc Lamp).

  • Assess the results using the standard Grey Scales for evaluating color change and staining.[17] Ratings are given on a scale of 1 (poor) to 5 (excellent).[15][16]

Conclusion

The protocols detailed in this document provide a complete workflow for the synthesis and application of a novel azo disperse dye derived from this compound. The strategic molecular design of the precursor translates into a dye with strong potential for high-performance applications on synthetic textiles. The provided methodologies are robust, grounded in established chemical principles, and designed to be reproducible in a standard synthetic chemistry or textile research laboratory. Further investigation into modifying the coupling component could unlock a wider palette of colors from this versatile precursor.

References

  • PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.
  • Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Federal University of Pernambuco.
  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Semantic Scholar. (n.d.). Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity.
  • vibzz lab. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis [Video]. YouTube.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents.
  • BenchChem. (n.d.).
  • QIMA. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide. QIMA Blog.
  • Eastes, J. W., Aldridge, M. H., & Kamlet, M. J. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 922-928.
  • ResearchGate. (n.d.). (PDF)
  • Google Patents. (n.d.). CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (n.d.).
  • PubMed. (2024, April 2). Absorption spectra of p-nitroaniline derivatives: charge transfer effects and the role of substituents.
  • Colourinn. (n.d.). The Polyester Carrier Dyeing Process Using Disperse Dyes.
  • ResearchGate. (n.d.). (PDF) N-Benzyl-3-nitroaniline.
  • ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development.
  • Chemistry Stack Exchange. (2019, May 12).
  • P2 InfoHouse. (n.d.).
  • Centexbel. (n.d.). Colour fastness according to ISO 105 series - Testing.
  • Reddit. (n.d.). Synthesis of piperonyl Chloride. r/chemistry.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017, June 17). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol.
  • University of Waterloo. (n.d.). The Synthesis of Azo Dyes.
  • ScienceDirect. (1977). Electronic spectra and structure of nitroanilines.
  • Testex. (2025, June 26). Comprehensive Guide to Color Fastness Standards: ISO 105 Series, National Standards, and Industry-Specific Tests.
  • ACS Publications. (2013, March 22). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source.
  • Alfa Chemistry. (n.d.).
  • ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl....
  • Thermo Fisher Scientific. (n.d.).
  • Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
  • Textile Learner. (2012, January 22). Dyeing of Polyester Fabric with Disperse Dyes.
  • IChemE. (n.d.). KINETICS OF THE AZO COUPLING REACTIONS BETWEEN 1-NAPHTHOL AND DIAZOTISED SULPHANILIC ACID.
  • Textile Tester. (2024, July 25). Guidance on ISO 105 X12 Color Fastness Test to Rubbing.
  • iTeh Standards. (1989). ISO 105-C03:1989 - Textiles — Tests for colour fastness — Part C03: Colour fastness to washing: Test 3.
  • BenchChem. (n.d.). Synthesis routes of Piperonyl chloride.
  • George Weil. (2015, June 19). Disperse Dyes for Dyeing and Printing.

Sources

Application Notes & Protocols: In Vivo Evaluation of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

<

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Preclinical Development

Introduction and Scientific Rationale

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline (herein referred to as "Compound-X") is a novel small molecule with a molecular weight of 272.26 g/mol [1]. Its structure, featuring a nitroaniline moiety linked to a benzodioxole group, suggests potential for diverse biological activity, as aniline derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[2][3][4]. The nitroaniline group, in particular, is a common feature in various bioactive compounds and dye precursors[5][6].

Initial in vitro screening (data not shown) has indicated potential anti-inflammatory activity. These application notes provide a comprehensive framework for the initial in vivo characterization of Compound-X in rodent models. The primary objectives are to:

  • Establish a suitable formulation for oral administration.

  • Characterize the pharmacokinetic (PK) profile to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Assess its acute safety and tolerability to determine the maximum tolerated dose (MTD).

  • Conduct a preliminary efficacy evaluation in an acute inflammation model.

All animal procedures described herein must be conducted in accordance with a protocol approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to guidelines for ethical and humane animal research, such as the ARRIVE guidelines.[7][8][9][10]

Pre-Formulation and Vehicle Selection

A critical first step in preclinical in vivo studies is developing a safe and effective formulation for administering the test compound.[11][12] Many novel compounds, like Compound-X, are predicted to have low aqueous solubility, which can hinder oral bioavailability.[13][14][15]

Objective: To identify a vehicle that can solubilize or suspend Compound-X at the required concentrations for dosing.

Considerations:

  • Solubility: The aqueous solubility of Compound-X is predicted to be low. Therefore, co-solvents, surfactants, or lipid-based systems may be necessary.

  • Toxicity of Vehicle: The chosen vehicle must be non-toxic and well-tolerated by the animal species at the administered volume.[16]

  • Stability: Compound-X must remain stable in the vehicle for the duration of preparation and administration.

Recommended Screening Vehicles:

  • Aqueous Suspension: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.

  • Co-solvent System: 10% DMSO, 40% PEG400, 50% Saline.

  • Oil-based Solution: Corn oil or sesame oil.

Protocol: Vehicle Screening

  • Attempt to dissolve or suspend Compound-X in each vehicle to achieve the highest anticipated dose concentration (e.g., 50 mg/mL).

  • Use sonication and gentle warming (<40°C) to aid dissolution/suspension.

  • Visually inspect for homogeneity and stability at room temperature for at least 4 hours.

  • Select the simplest vehicle that provides a stable and homogenous preparation. For subsequent protocols, we will assume a 0.5% CMC suspension is suitable.

Pharmacokinetic (PK) Profiling

Pharmacokinetic studies are essential to understand what the body does to the drug, informing dose selection and regimen for subsequent toxicology and efficacy studies.[17][18] A non-compartmental analysis (NCA) is a standard and direct method for determining key PK parameters from plasma concentration-time data.[19][20][21]

Objective: To determine the basic PK parameters of Compound-X in rats following a single oral (PO) and intravenous (IV) administration.

Experimental Design: Rat PK Study
  • Species: Male Sprague-Dawley rats (n=3 per group), 200-250g.

  • IV Group: 1 mg/kg dose administered via tail vein bolus. The formulation must be a clear solution (e.g., using a co-solvent system).

  • PO Group: 10 mg/kg dose administered via oral gavage.

  • Blood Sampling: Serial blood samples (~100 µL) collected from the saphenous vein into EDTA-coated tubes at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Compound-X are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Data Analysis and Key Parameters

Using non-compartmental analysis (NCA), the following parameters will be calculated.[22][23]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the speed of absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable pointRepresents total drug exposure over time.[20]
AUC(0-inf) AUC extrapolated to infinityA more complete measure of total drug exposure.
t1/2 Elimination half-lifeTime required for the plasma concentration to decrease by half; determines dosing interval.[20]
CL Clearance (IV only)Volume of plasma cleared of the drug per unit time; measures elimination efficiency.[20]
Vd Volume of distribution (IV only)Apparent volume into which the drug distributes to achieve the observed plasma concentration.
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Acute Safety and Tolerability (Dose Range-Finding)

Before efficacy testing, it is crucial to determine the safety profile and the maximum tolerated dose (MTD) of Compound-X.[17] Acute oral toxicity studies are guided by international standards, such as those from the Organisation for Economic Co-operation and Development (OECD).[24][25][26] The Fixed Dose Procedure (OECD 420) is a method designed to estimate toxicity while minimizing animal use.[25]

Objective: To identify the MTD and observe potential signs of toxicity of Compound-X in mice after a single oral dose.

Protocol: Acute Oral Toxicity (Modified OECD 420)
  • Animal Model: Female Swiss Webster mice (nulliparous, non-pregnant), 8-12 weeks old. Female animals are often slightly more sensitive.[25]

  • Acclimatization: Animals are acclimatized for at least 5 days prior to dosing.[25]

  • Dose Groups: A starting dose of 300 mg/kg is often used unless prior information suggests higher toxicity.[25] Dosing proceeds in a step-wise manner (e.g., 5, 50, 300, 2000 mg/kg) based on the outcome of the previous dose level.

  • Administration: Administer a single dose of Compound-X via oral gavage. The volume should typically not exceed 10 mL/kg (1 mL/100g body weight for aqueous solutions).[16][24] Animals are fasted overnight before dosing.[16]

  • Observations:

    • Monitor animals closely for the first 4 hours post-dose, and then daily for 14 days.[27]

    • Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), body weight (on Days 0, 7, and 14), and any instances of morbidity or mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs of toxicity.

Preliminary Efficacy Evaluation

Based on the hypothesized anti-inflammatory activity, a common and robust model is the carrageenan-induced paw edema model in rats. This model assesses the activity of compounds against acute inflammation.[28][29][30]

Objective: To evaluate the ability of Compound-X to reduce acute inflammation in a rat model.

Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar or Sprague-Dawley rats, 150-180g.

  • Groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, PO)

    • Group 2: Positive Control (e.g., Indomethacin 10 mg/kg, PO)

    • Group 3: Compound-X (Dose 1, PO)

    • Group 4: Compound-X (Dose 2, PO) (Doses for Compound-X should be selected based on PK and MTD data, e.g., 1/10th and 1/3rd of the MTD).

  • Procedure:

    • Administer the vehicle, positive control, or Compound-X orally.

    • One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume (edema) immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 (Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group).

    • Analyze data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Visualizations and Workflows

Overall Experimental Workflow

The following diagram illustrates the logical progression for the in vivo evaluation of a novel compound.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Safety & Dosing cluster_2 Phase 3: Efficacy Formulation Formulation & Vehicle Selection PK_IV IV Pharmacokinetics (1 mg/kg) Formulation->PK_IV Select Vehicle PK_PO PO Pharmacokinetics (10 mg/kg) Formulation->PK_PO Select Vehicle Tox Acute Toxicity / MTD (Dose Escalation) PK_PO->Tox Inform Dose Range Efficacy Efficacy Model (Paw Edema) Tox->Efficacy Select Safe Doses Result Go/No-Go Decision for further development Efficacy->Result

Caption: High-level workflow for the in vivo evaluation of Compound-X.

Hypothesized Anti-Inflammatory Signaling Pathway

Compound-X may exert its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, such as the NF-κB pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., Carrageenan) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 NFkB_p50 p50 Nucleus Nucleus NFkB_p65->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, TNFα, IL-6) NFkB_p65->Genes Activate Transcription NFkB_p50->Nucleus Translocation NFkB_p50->Genes Activate Transcription CompoundX Compound-X CompoundX->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by Compound-X.

Decision Tree for Acute Toxicity Study (Dose Escalation)

This diagram outlines the decision-making process during the MTD study, based on the OECD 420 guideline principles.

G Start Start with 300 mg/kg dose (n=1 animal) Dose300 Observe for 48h Start->Dose300 NoTox300 No evident toxicity Dose300->NoTox300 Yes Tox300 Evident toxicity or mortality Dose300->Tox300 No Dose2000 Dose next animal at 2000 mg/kg NoTox300->Dose2000 Dose50 Dose next animal at 50 mg/kg Tox300->Dose50 Observe2000 Observe for 48h Dose2000->Observe2000 NoTox2000 No mortality in 3/3 animals? Observe2000->NoTox2000 MTD_over_2000 MTD > 2000 mg/kg (GHS Category 5 or Unclassified) NoTox2000->MTD_over_2000 Yes MTD_is_300 MTD is likely 300 mg/kg (GHS Category 4) NoTox2000->MTD_is_300 No Observe50 Observe for 48h Dose50->Observe50 NoTox50 No evident toxicity? Observe50->NoTox50 NoTox50->MTD_is_300 Yes MTD_is_50 MTD is likely 50 mg/kg (GHS Category 3) NoTox50->MTD_is_50 No

Caption: Decision logic for dose selection in an acute toxicity study.

References

  • Title: ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) Source: The University of Iowa URL: [Link]

  • Title: ARRIVE Guidelines: Home Source: ARRIVE Guidelines URL: [Link]

  • Title: Non-compartmental analysis Source: PubMed URL: [Link]

  • Title: The ARRIVE guidelines 2.0 Source: ARRIVE Guidelines URL: [Link]

  • Title: ARRIVE: Animal Research Reporting In Vivo Experiments Source: NC3Rs URL: [Link]

  • Title: How do I interpret non-compartmental analysis (NCA) results? Source: Patsnap Synapse URL: [Link]

  • Title: (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW Source: ResearchGate URL: [Link]

  • Title: The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research Source: PMC - NIH URL: [Link]

  • Title: Pharmacokinetics analysis series: Non-compartmental analysis Source: Datapharm Australia URL: [Link]

  • Title: OECD Acute Oral Toxicity Guidelines Source: Scribd URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: Inno Science Press URL: [Link]

  • Title: Noncompartmental Analysis - MATLAB & Simulink Source: MathWorks URL: [Link]

  • Title: 11. NON-COMPARTMENTAL PHARMACOKINETICS Source: PHARMD GURU URL: [Link]

  • Title: OECD Test Guideline 401 - Acute Oral Toxicity (1987) Source: National Toxicology Program (NTP) URL: [Link]

  • Title: Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2 Source: ResearchGate URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: ResearchGate URL: [Link]

  • Title: Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 Source: Semantic Scholar URL: [Link]

  • Title: Acute Toxicity Studies | OECD 420 and OECD 423 Source: YouTube URL: [Link]

  • Title: Role of animal models in biomedical research: a review Source: PMC - NIH URL: [Link]

  • Title: In vivo screening method for anti inflammatory agent Source: Slideshare URL: [Link]

  • Title: Acute Toxicity by OECD Guidelines Source: Slideshare URL: [Link]

  • Title: General Principles of Preclinical Study Design Source: PMC - NIH URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review Source: Semantic Scholar URL: [Link]

  • Title: Emerging Alternatives to Animal Models for Toxicology Testing Source: VxP Pharma URL: [Link]

  • Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: PMC - NIH URL: [Link]

  • Title: EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS Source: World Journal of Pharmaceutical Sciences URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Designing an In Vivo Preclinical Research Study Source: MDPI URL: [Link]

  • Title: Evaluation of preclinical formulations for a poorly water-soluble compound Source: PubMed URL: [Link]

  • Title: Designing an In Vivo Preclinical Research Study Source: Preprints.org URL: [Link]

  • Title: Best Practices For Preclinical Animal Testing Source: BioBoston Consulting URL: [Link]

  • Title: Animal models Source: EUPATI Toolbox URL: [Link]

  • Title: Animal models in pharmacology and toxicology Source: ResearchGate URL: [Link]

  • Title: ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES Source: IJRPC URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: PMC - PubMed Central URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]

  • Title: Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives Source: STM Journals URL: [Link]

  • Title: Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives Source: RJPBCS URL: [Link]

  • Title: 3-Nitroaniline Source: Wikipedia URL: [Link]

  • Title: Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety Source: PubMed URL: [Link]

  • Title: The Crucial Role of 3-Methyl-5-nitroaniline in Modern Chemical Synthesis Source: Medium URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Nitroaromatic Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nitroaromatic compounds. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and frequently asked questions regarding the stability of these compounds in solution. The inherent chemical nature of nitroaromatics, characterized by the electron-withdrawing nitro group on an aromatic ring, presents unique stability challenges that can impact experimental reproducibility and outcomes.[1][2] This resource will equip you with the knowledge to anticipate, identify, and resolve common stability issues.

I. Frequently Asked Questions (FAQs)

Q1: My nitroaromatic compound appears to be degrading in solution. What are the primary factors I should consider?

A1: The stability of nitroaromatic compounds in solution is influenced by several key factors:

  • Light Exposure: Many nitroaromatic compounds are susceptible to photodegradation, especially when exposed to UV light.[3][4] This can lead to complex photochemical reactions, including the formation of nitrophenols and other byproducts.[5][6]

  • Temperature: Elevated temperatures can accelerate thermal decomposition.[7] For some nitroaromatics, this can involve the cleavage of the C-NO2 bond.[4]

  • pH of the Solution: The pH can significantly impact the stability of nitroaromatic compounds.[7][8] Extreme pH values, both acidic and basic, can catalyze degradation pathways such as hydrolysis.[9]

  • Choice of Solvent: The solvent system can influence both the solubility and stability of your compound. Some solvents may react with the nitroaromatic compound, leading to degradation.[10][11]

  • Presence of Contaminants: Trace impurities, such as metals or other reactive species, can catalyze decomposition reactions.[11]

Q2: I'm observing a color change in my stock solution of a nitroaromatic compound over time. What could be the cause?

A2: A color change is a common indicator of degradation. This is often due to the formation of chromophoric byproducts. Potential causes include:

  • Photodegradation: Exposure to ambient light can lead to the formation of colored degradation products.

  • Oxidation: The presence of dissolved oxygen can lead to oxidative degradation, which may result in colored byproducts.[7]

  • pH Shift: A change in the pH of the solution, perhaps due to absorption of atmospheric CO2, could alter the electronic structure of the compound or its degradation products, leading to a color change.

Q3: Can I store my nitroaromatic compound solutions at room temperature?

A3: While some nitroaromatic compounds are relatively stable at room temperature for short periods, it is generally recommended to store solutions at lower temperatures (2-8 °C or -20 °C) to minimize thermal degradation.[7] Always refer to the manufacturer's storage recommendations for your specific compound. For long-term storage, freezing is often the best option, but be mindful of potential freeze-thaw cycle instability.

Q4: I am using HPLC for analysis and see peak tailing and the appearance of new, unidentified peaks in my chromatograms. Could this be a stability issue?

A4: Yes, this is a strong indication of compound instability within the HPLC system.[10] Several factors could be at play:

  • On-Column Degradation: The stationary phase of the HPLC column, particularly reversed-phase silica columns, can sometimes interact with and degrade sensitive nitroaromatic compounds.[10]

  • Mobile Phase Incompatibility: The composition and pH of your mobile phase could be causing degradation. For example, some nitroaromatic compounds are unstable in highly aqueous or high pH mobile phases.[10]

  • Instability in Autosampler: If samples are left in the autosampler for extended periods, they may degrade due to exposure to light and ambient temperature.

II. Troubleshooting Guides

Troubleshooting Scenario 1: Inconsistent Results in Biological Assays

Issue: You are observing significant variability in the potency or activity of your nitroaromatic test compound across different experimental runs.

Potential Cause: Degradation of the compound in the assay medium.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biological assay results.

Detailed Steps:

  • Verify Stock Solution Integrity: Always begin by preparing a fresh stock solution of your nitroaromatic compound. Avoid using old stock solutions that may have undergone degradation.

  • Conduct a Stability Study in Assay Buffer:

    • Prepare a solution of your compound in the exact assay buffer you will be using.

    • Incubate this solution under the same conditions as your experiment (e.g., temperature, CO2 levels).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by a suitable analytical method like HPLC-UV or LC-MS.

    • Compare the peak area of the parent compound at each time point. A significant decrease indicates instability.

  • Optimize Assay Conditions: If degradation is confirmed, consider the following modifications:

    • Reduce Incubation Time: If possible, shorten the duration of the assay to minimize the time the compound is exposed to potentially destabilizing conditions.

    • Adjust Buffer pH: If your compound is known to be sensitive to a particular pH range, adjust the buffer accordingly, ensuring it remains compatible with your biological system.[8][12]

    • Incorporate Antioxidants: For compounds susceptible to oxidation, the addition of a small amount of an antioxidant like ascorbic acid or glutathione to the assay medium might be beneficial, provided it does not interfere with the assay.

Troubleshooting Scenario 2: Poor Recovery and Reproducibility in Analytical Methods

Issue: You are experiencing low recovery of your nitroaromatic analyte during sample preparation or analysis, and your results are not reproducible.

Potential Cause: Degradation during sample handling, extraction, or chromatographic analysis.

Troubleshooting Workflow:

G A Start: Poor Analytical Recovery B Evaluate Sample Preparation A->B C Assess Analytical Method Stability A->C D Minimize Light Exposure B->D E Control Temperature B->E F Optimize Extraction Solvent & pH B->F G Check Mobile Phase Compatibility C->G H Evaluate Column Interactions C->H I Reduce Autosampler Dwell Time C->I J Solution: Improved Recovery F->J I->J

Caption: Troubleshooting poor analytical recovery and reproducibility.

Detailed Steps:

  • Protect from Light: During all sample handling and preparation steps, use amber vials or cover glassware with aluminum foil to prevent photodegradation.[3][7]

  • Maintain Low Temperatures: Perform extractions and sample preparation steps on ice or in a cold room whenever possible to minimize thermal degradation.[7]

  • Optimize Extraction Conditions:

    • Solvent Selection: Empirically test different extraction solvents. Some solvents may promote degradation. A study on nitroaromatic explosives found that while 2,4-dinitroanisole was stable in acetonitrile, acetone/water, and methanol/water, other related compounds showed significant decomposition.[10]

    • pH Adjustment: The pH of your sample and extraction solvent can be critical. Adjust the pH to a range where your compound is most stable.

  • Scrutinize the Chromatographic Method:

    • Mobile Phase Effects: Prepare a standard solution in the mobile phase and inject it at regular intervals. A decrease in the peak area over time suggests mobile phase-induced degradation. Consider altering the mobile phase composition or pH.[10]

    • Column Stability: If you suspect on-column degradation, try a different type of stationary phase (e.g., a different end-capping, or a phenyl-hexyl column instead of a C18).

    • Autosampler Conditions: Minimize the time samples spend in the autosampler before injection. If possible, use a cooled autosampler.

III. Data Summary Tables

Table 1: General Stability Considerations for Nitroaromatic Compounds
ParameterPotential IssueRecommended Mitigation Strategy
Light PhotodegradationWork in a dimly lit area, use amber glassware, wrap containers in foil.[3][7]
Temperature Thermal DecompositionStore stock solutions at low temperatures (2-8°C or -20°C); perform experiments at controlled temperatures.[7]
pH Acid/Base Catalyzed DegradationDetermine the optimal pH for stability; use appropriate buffers.[8][12]
Solvent Solvolysis/ReactionChoose inert solvents; perform solvent stability studies.[10][11]
Oxygen OxidationDegas solvents; consider working under an inert atmosphere (e.g., nitrogen or argon).[7]
Contaminants Catalytic DecompositionUse high-purity solvents and reagents.[11]
Table 2: Solvent Stability Quick Reference
Solvent SystemGeneral Suitability for NitroaromaticsNotes
Acetonitrile Generally goodA common choice for stock solutions and HPLC mobile phases.[10]
Methanol Good, but can be reactiveCan be a good choice, but methanol/water systems have shown to be more stable for some compounds like 2,4,6-trinitroaniline.[10]
Acetone Use with cautionCan be reactive with some nitroaromatics, especially in the presence of water.[10]
DMSO Good for solubility, but hygroscopicExcellent for dissolving many compounds, but can absorb water which may affect stability.
Aqueous Buffers Highly pH-dependentStability must be empirically determined at the specific pH of the buffer.[9]

IV. Experimental Protocols

Protocol 1: Basic Stability Assessment in Solution

This protocol provides a general framework for assessing the stability of a nitroaromatic compound in a specific solvent or buffer.

Materials:

  • Nitroaromatic compound of interest

  • High-purity solvent or buffer

  • Amber HPLC vials

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of the nitroaromatic compound in the chosen solvent/buffer at a known concentration (e.g., 1 mg/mL).

  • Immediately transfer an aliquot of this solution to an amber HPLC vial and analyze it (this is your T=0 time point).

  • Store the remaining stock solution under the desired test conditions (e.g., room temperature on the benchtop, 37°C incubator).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, transfer it to an amber HPLC vial, and analyze it.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Normalize the peak areas to the T=0 time point.

    • Plot the percentage of the remaining parent compound versus time. A significant decrease indicates instability under the tested conditions.

V. References

  • Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578-82. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. [Link]

  • Kharinoeva, T. A., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. [Link]

  • Urbański, T. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Yang, C., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]

  • Yang, C., et al. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Purity Services. (2025). Top 5 Factors Affecting Chemical Stability. Purity Services. [Link]

  • Vardan, P. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C 3 N 4 /Cu x O Composites. ResearchGate. [Link]

Sources

Minimizing impurities in the synthesis of N-aryl compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurities and Troubleshooting Common Issues

Welcome to the Technical Support Center for N-Aryl Compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-arylation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively. This guide is structured to address common challenges encountered during popular N-arylation methods, including the Buchwald-Hartwig, Chan-Lam, and Ullmann couplings.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the synthesis of N-aryl compounds.

Q1: My Buchwald-Hartwig amination is giving a low yield. What are the most likely causes?

A low or non-existent yield in a Buchwald-Hartwig reaction can often be traced back to a few critical factors:

  • Inactive Catalyst: The catalytic cycle relies on the active Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing efficiently to Pd(0) in your reaction mixture. While the reaction is not overly sensitive to oxygen, ensuring a properly inert atmosphere with argon or nitrogen is crucial to protect the catalyst's activity.[1]

  • Suboptimal Ligand Choice: The phosphine ligand is not a one-size-fits-all component. Its choice is highly dependent on the specific substrates you are using. For the N-arylation of substrates like piperazine, sterically hindered biaryl phosphine ligands are often required for good yields.[1]

  • Base Incompatibility: The choice of base is critical and can significantly impact your yield. Strong bases like sodium tert-butoxide are common, but certain functional groups on your substrates may not be compatible. For instance, esters and nitro groups are incompatible with KOtBu. In such cases, a weaker base like K₂CO₃ might be necessary, although this may lead to a lower reaction rate.[2]

Q2: I am observing significant byproduct formation in my Chan-Lam coupling. What are these byproducts and how can I minimize them?

The Chan-Lam coupling, while attractive for its mild reaction conditions, is often plagued by byproduct formation.[3][4] Common impurities include:

  • Oxidation Products: Phenols are a common byproduct, arising from the reaction of the aryl boronic acid with water.[5]

  • Protodeboronation Products: This is the undesired cleavage of the C-B bond of the boronic acid, resulting in the formation of an arene.

  • Homocoupling of the Organoboron Component: This leads to the formation of a biaryl impurity.[3]

To minimize these byproducts:

  • Control Water Content: The presence of water can be detrimental, leading to phenol and diphenyl ether byproducts.[5] The use of molecular sieves can be beneficial in scavenging trace amounts of water and reducing the formation of oxidation byproducts.[4]

  • Optimize Reaction Conditions: While the reaction can be run in the open air, in some cases, running the reaction under an inert atmosphere can minimize oxidative side reactions.

Q3: My Ullmann coupling requires harsh conditions and gives inconsistent yields. Are there ways to improve this?

The classical Ullmann reaction is notorious for requiring high temperatures and stoichiometric amounts of copper, often leading to erratic yields and a limited substrate scope.[6] Modern advancements have significantly improved the reliability of this reaction:

  • Use of Ligands: The introduction of chelating N- and O-based bidentate ligands for the copper(I) catalyst has been a game-changer. These ligands stabilize the copper species and facilitate the catalytic cycle, allowing for milder reaction conditions.

  • Weaker Bases: In conjunction with ligands, the use of weaker inorganic bases has expanded the functional group tolerance of the Ullmann-type reaction.[7]

  • Solvent Choice: The reaction solvent can be critical. For example, in certain Ullmann N-arylations, switching from toluene to 2-MeTHF has been shown to significantly enhance reaction yields.[7]

Troubleshooting Guides

This section provides a more in-depth, problem-and-solution-oriented approach to common issues encountered during N-arylation reactions.

Guide 1: Dealing with Catalyst Deactivation in Buchwald-Hartwig Amination

Problem: The reaction starts but then stalls, as monitored by TLC or LC-MS.

Underlying Cause: The palladium catalyst is likely deactivating over the course of the reaction. Amines themselves can act as ligands for palladium, and in some cases, can lead to the formation of inactive catalyst species.

Troubleshooting Steps:

  • Increase Ligand Loading: It is often beneficial to add a slight excess of the phosphine ligand relative to the palladium source. This helps to ensure that the desired ligand outcompetes the amine substrate for coordination to the palladium center, thus preventing catalyst deactivation.[8]

  • Consider a Different Ligand: Sterically hindered biaryl phosphine ligands have been developed to be remarkably robust and active, allowing for the coupling of a wide range of amines with various aryl halides and pseudohalides.[9] If you are using an older generation ligand, switching to a more modern one may solve the issue.

  • Ensure an Inert Atmosphere: While not extremely air-sensitive, maintaining an inert atmosphere of argon or nitrogen is good practice to prevent oxidative degradation of the catalyst.[8]

Guide 2: Formation of Phenol and Diaryl Ether Impurities

Problem: My desired N-aryl product is contaminated with significant amounts of the corresponding phenol and/or diaryl ether.

Underlying Cause: This is a common issue, particularly in Chan-Lam and Ullmann couplings, and can also occur in Buchwald-Hartwig reactions. The primary culprit is often the presence of water or hydroxide ions in the reaction mixture.

Troubleshooting Workflow:

G start Phenol/Diaryl Ether Impurity Detected check_reagents Are all reagents and solvents anhydrous? start->check_reagents dry_reagents Thoroughly dry all reagents and solvents. check_reagents->dry_reagents No check_base Is the base hygroscopic? check_reagents->check_base Yes use_mol_sieves Add activated molecular sieves to the reaction. dry_reagents->use_mol_sieves re_evaluate Re-run reaction and monitor for impurities. use_mol_sieves->re_evaluate check_base->use_mol_sieves No switch_base Consider a less hygroscopic base. check_base->switch_base Yes switch_base->re_evaluate

Caption: Troubleshooting workflow for phenol/diaryl ether impurities.

Detailed Steps:

  • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Isotope labeling studies have confirmed that water is the source of phenol byproducts in Chan-Lam couplings.[5]

  • Molecular Sieves: The addition of activated molecular sieves to the reaction mixture is a practical way to scavenge trace amounts of water.[4]

  • Choice of Base: Some bases are hygroscopic and can introduce water into the reaction. If you suspect this is an issue, consider switching to a different base or drying the base you are currently using.

  • Ligand Selection (Buchwald-Hartwig): In some cases, the choice of ligand can influence the propensity for diaryl ether formation, especially if the cross-coupling partner is weakly nucleophilic.[8]

Guide 3: Purification Challenges - Removing stubborn impurities

Problem: My crude product contains impurities that are difficult to separate from the desired N-aryl compound by standard column chromatography.

Underlying Cause: The impurities may have similar polarity to your product, or your product may be unstable on silica gel.

Purification Strategies:

Impurity TypeRecommended Purification StrategyRationale
Unreacted Starting Material (Amine) Acidic WashIf your product is not basic, an acidic wash (e.g., with dilute HCl) during the workup can protonate the starting amine, making it water-soluble and easily removed in the aqueous layer.
Homocoupled Biaryl RecrystallizationBiaryl impurities are often less soluble than the desired N-aryl product in common organic solvents. Recrystallization can be a highly effective method for their removal.[10][11]
Phenolic Byproducts Basic WashA wash with a mild base (e.g., aqueous sodium bicarbonate or sodium hydroxide) will deprotonate the phenol, forming a water-soluble phenoxide that can be extracted into the aqueous phase.
Product Degradation on Silica Alternative ChromatographyIf you observe product degradation on standard silica gel, consider using neutral or basic alumina for column chromatography. Alternatively, reverse-phase chromatography may be an option. A 2D TLC can help diagnose instability on silica.[12]

Experimental Protocol: Acidic Wash for Amine Removal

  • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 1 M aqueous solution of HCl.

  • Separate the layers and wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Mechanistic Insights into Impurity Formation

Understanding the mechanisms by which impurities are formed is key to preventing them.

Formation of Phenol in Chan-Lam Coupling

The presence of water in the reaction mixture can lead to the formation of a copper-hydroxide species, which can then react with the aryl boronic acid to generate a phenol byproduct.

G ArBOH2 ArB(OH)₂ ArCuIIOH [Ar-Cu(II)-OH] ArBOH2->ArCuIIOH + Cu(II) CuII Cu(II) ArOH Ar-OH (Phenol) ArCuIIOH->ArOH Reductive Elimination H2O H₂O H2O->ArCuIIOH

Caption: Simplified mechanism for phenol byproduct formation.

Over-arylation in Buchwald-Hartwig Amination of Primary Amines

Primary amines can undergo a second arylation reaction to form a tertiary amine impurity. This is more likely to occur if the primary amine is highly reactive or if the reaction is allowed to proceed for an extended period after the initial product is formed. The use of bulky ligands can help to sterically hinder this second aryation.[8]

References

  • Chan-Lam Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism | ACS Catalysis - ACS Publications. [Link]

  • Chan-Lam Coupling - YouTube. [Link]

  • Chan–Lam coupling - Wikipedia. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. [Link]

  • Chan-Lam Coupling - Organic Chemistry Portal. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]

  • Need help with N-Arylation reaction : r/OrganicChemistry - Reddit. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC - NIH. [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. [Link]

  • Ullmann reaction - Wikipedia. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]

  • A Highly Efficient Protocol for the Synthesis of N-Aryl Nucleobases Using Zinc Oxide in Ionic Liquids - SID. [Link]

  • Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. [Link]

  • (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC - NIH. [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. [Link]

Sources

Technical Support Center: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important synthetic transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for synthesizing this compound?

The synthesis is a classic example of a reductive amination . It involves the reaction of 3-nitroaniline with 1,3-benzodioxole-5-carbaldehyde (also known as piperonal or heliotropin) to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine product, this compound.[1][2]

Q2: What are the key reagents and their respective roles in this synthesis?
ReagentRoleKey Considerations
3-Nitroaniline Amine Source The nucleophile that attacks the aldehyde. Its purity is crucial as contaminants can lead to side products.[3]
Piperonal Aldehyde Source The electrophile that reacts with the amine to form the C=N bond of the imine intermediate.
Reducing Agent Hydride Source Reduces the imine intermediate (C=N) to the final amine (C-N). The choice of agent is critical for selectivity and yield.
Solvent Reaction Medium Solubilizes reactants and reagents. Common choices include 1,2-dichloroethane (DCE), methanol (MeOH), or tetrahydrofuran (THF).[4]
Acid Catalyst (Optional) Catalyst A catalytic amount of a weak acid, like acetic acid, can accelerate the formation of the imine intermediate by protonating the carbonyl oxygen.[5]
Q3: Why is one-pot reductive amination the preferred method for this synthesis?

A one-pot, or direct, reductive amination, where the imine is formed and reduced in the same vessel without isolation, offers several advantages.[2] It improves process efficiency by reducing the number of steps, minimizing handling losses, and often increasing overall yield.[2][6] By keeping the concentration of the reactive imine intermediate low at any given time, it can also suppress potential side reactions.

Q4: What are the primary safety concerns associated with this synthesis?

The primary concern is the toxicity of the starting material, 3-nitroaniline . It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[3][7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. All operations should be conducted within a certified chemical fume hood.[8] Solvents like 1,2-dichloroethane are also hazardous and require careful handling.

Detailed Synthesis Protocol & Workflow

This protocol is optimized for a laboratory scale (1-5 g) synthesis and prioritizes the use of a mild and selective reducing agent to maximize yield and purity.

Experimental Protocol

Materials:

  • 3-Nitroaniline (1.0 eq)

  • Piperonal (1.05 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-nitroaniline (1.0 eq) and piperonal (1.05 eq).

  • Dissolution: Add 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture.

    • Scientist's Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde, minimizing the formation of piperonyl alcohol as a byproduct.[4][5] Its addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's completion by TLC, checking for the disappearance of the starting materials and the imine intermediate.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Work-up & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice more with DCE (or dichloromethane).

    • Combine all organic layers.

  • Washing & Drying: Wash the combined organic layer with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.[9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagents 1. Combine 3-Nitroaniline & Piperonal in DCE imine 2. Stir for 1h (Imine Formation) reagents->imine Dissolution reduce 3. Add NaBH(OAc)₃ & Stir 12-24h (Reduction) imine->reduce Intermediate Formed quench 4. Quench with Sat. NaHCO₃ reduce->quench Reaction Complete (TLC) extract 5. Extract with DCE quench->extract dry 6. Wash, Dry (MgSO₄) & Concentrate extract->dry purify 7. Column Chromatography dry->purify Crude Product product Pure Product purify->product

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide

Even well-established protocols can present challenges. This section addresses common issues in a direct Q&A format.

Q5: My reaction is sluggish or has stalled, with starting material remaining after 24 hours. What is the cause?

This typically points to two main issues: inefficient imine formation or insufficient reducing agent activity.

  • Inefficient Imine Formation: The formation of the imine from an aldehyde and amine is a reversible equilibrium reaction that produces water.[2] If water is not removed or the equilibrium is unfavorable, the reaction will not proceed efficiently.

    • Solution 1: Add Catalytic Acid. Add a small amount (1-5 mol%) of glacial acetic acid to the reaction mixture before adding the reducing agent. This protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[5]

    • Solution 2: Remove Water. For larger-scale reactions, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can shift the equilibrium toward the imine product.[5]

  • Reagent Quality: Ensure your reagents, particularly the sodium triacetoxyborohydride, have not degraded due to moisture exposure.

Q6: My TLC plate shows a complex mixture of spots. What are the likely byproducts?
Spot IdentityRf Value (Typical)CauseHow to Avoid
Piperonyl Alcohol Lower than productReduction of the starting aldehyde (piperonal) instead of the imine.Use a more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure imine formation is complete before adding it.[10]
Unreacted Imine Close to productIncomplete reduction.Add more reducing agent or increase the reaction time. Confirm the reducing agent is active.[11]
Dialkylated Product Higher than productThe secondary amine product reacts again with piperonal.Use a slight excess of the amine (3-nitroaniline) or ensure the aldehyde is consumed before the reaction is stopped.
Q7: My final yield is consistently low. How can I optimize it?

Low yield is often a combination of the issues mentioned above. A systematic approach is best.

  • Confirm Imine Formation: Before adding the reducing agent, take a TLC. You should see the consumption of starting materials and the appearance of a new spot for the imine. If not, address this first (see Q5).

  • Control Stoichiometry: Use a slight excess (1.05-1.1 eq) of the less expensive starting material (often the aldehyde) to ensure the complete conversion of the other.

  • Optimize Temperature: While this reaction proceeds well at room temperature, gentle heating (40-50 °C) can sometimes accelerate stubborn reactions, but may also increase byproduct formation.

  • Efficient Work-up: Ensure thorough extraction from the aqueous layer during work-up, as some product may be lost if emulsions form or extractions are incomplete.

Troubleshooting Logic Diagram

G cluster_low_yield Low Yield cluster_purity Purity Issues (Multiple Spots) start Problem Encountered ly_cause1 Incomplete Reaction? start->ly_cause1 ly_cause2 Work-up Losses? start->ly_cause2 pi_cause1 Aldehyde Reduced? start->pi_cause1 pi_cause2 Imine Remaining? start->pi_cause2 ly_sol1 Check TLC for SM. - Add catalytic acid. - Increase time/temp cautiously. ly_cause1->ly_sol1 ly_sol2 Perform more extractions. Break emulsions with brine. ly_cause2->ly_sol2 pi_sol1 Use NaBH(OAc)₃. Ensure imine forms before adding NaBH₄. pi_cause1->pi_sol1 pi_sol2 Add more reducing agent. Check reagent quality. pi_cause2->pi_sol2

Caption: A logic tree for troubleshooting common issues.

Reaction Mechanism

Understanding the underlying mechanism is key to rational troubleshooting and optimization.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of 3-nitroaniline attacks the electrophilic carbon of the piperonal carbonyl group.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a hemiaminal or carbinolamine.

  • Dehydration: The hydroxyl group of the hemiaminal is protonated (often by the acid catalyst or trace acid), turning it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen pushes out the water molecule.

  • Imine Formation: This elimination of water forms a carbon-nitrogen double bond, resulting in a protonated imine (an iminium ion). Deprotonation yields the neutral imine (Schiff base).

  • Reduction: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbon of the imine, breaking the C=N pi bond and forming the final C-N single bond of the secondary amine.[12]

Mechanism Diagram

G r1 Piperonal (Aldehyde) i1 Hemiaminal r1->i1 r2 3-Nitroaniline (Amine) r2->i1 i2 Imine (Schiff Base) i1->i2 - H₂O p1 N-(1,3-benzodioxol-5-ylmethyl) -3-nitroaniline i2->p1 + [H⁻] (Reduction)

Caption: Simplified mechanism of reductive amination.

Scaling Up the Synthesis

Transitioning from gram-scale to kilogram-scale production introduces new challenges.[6]

  • Thermal Management: The reduction step, particularly the quenching process, can be exothermic. On a large scale, this requires a jacketed reactor with controlled cooling and slow, subsurface addition of the quenching solution to manage the heat generated.

  • Reagent Addition: Instead of adding the solid reducing agent in one portion, a controlled slow addition or addition as a slurry in the reaction solvent is recommended to control the reaction rate and temperature.

  • Purification Strategy: Large-scale column chromatography is resource-intensive. Developing a robust crystallization/recrystallization procedure for the final product is highly desirable for industrial applications.[9] Solvent screening is the first step in this process.

  • Process Safety: A thorough process safety review (e.g., HAZOP analysis) is essential before scaling up to identify and mitigate potential hazards associated with large quantities of toxic and flammable materials.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. (2012). Method for preparing N-methyl paranitroaniline. CN101580473B.
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • García-Merinos, J. P., et al. (2014). Crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline. Acta Crystallographica Section E, 70(Pt 11), o1195–o1196. [Link]

  • PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727.... Journal of Pharmacology and Experimental Therapeutics, 327(2), 598-609. [Link]

  • Organic Process Research & Development. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. [Link]

  • De Gruyter. (2025). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications. [Link]

  • Loba Chemie. (2015). 3-NITROANILINE PURE MSDS. [Link]

  • ResearchGate. (n.d.). N-Benzyl-3-nitroaniline. [Link]

  • ResearchGate. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

  • ResearchGate. (n.d.). Scheme 5 Continuous reductive amination process for the synthesis of.... [Link]

  • MDPI. (n.d.). Determination of Nitrosamine Drug Substance-Related Impurities.... [Link]

  • PMC - NIH. (n.d.). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. [Link]

  • ResearchGate. (2025). Separation and determination of nitroaniline isomers.... [Link]

  • YouTube. (2024). Making Nitroaniline (And the Exploding Snake). [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Reductive amination of ketones/aldehydes.... [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline, in comparison to established anticancer drugs, Doxorubicin and Cisplatin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new chemotherapeutic candidates.

Introduction and Scientific Rationale

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. This compound is a synthetic compound of interest due to its hybrid structure, incorporating two key pharmacophores: the 1,3-benzodioxole and the 3-nitroaniline moieties.

The 1,3-benzodioxole ring system is a structural feature found in numerous natural and synthetic compounds that exhibit significant anti-tumor properties[1][2][3][4]. Derivatives of this scaffold have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the disruption of cellular metabolism and signaling pathways critical for tumor growth[1][5].

Similarly, nitroaniline derivatives have been investigated for their potential as anticancer agents. Certain nitroaromatic compounds can act as hypoxia-selective cytotoxins, which are particularly effective against solid tumors characterized by regions of low oxygen[6][7][8]. The electron-withdrawing nature of the nitro group can also contribute to the molecule's ability to interact with biological targets and induce cellular stress[9].

Given the established anticancer potential of both the 1,3-benzodioxole and nitroaniline scaffolds, this compound presents a compelling candidate for cytotoxic evaluation. This guide outlines a rigorous experimental plan to assess its in vitro efficacy against representative cancer cell lines, using Doxorubicin and Cisplatin as benchmarks. These two drugs are widely used in clinical practice and operate through distinct, well-characterized mechanisms of action, providing a robust basis for comparison. Doxorubicin primarily acts as a DNA intercalator and topoisomerase II inhibitor[10][11][][13][14], while Cisplatin forms DNA adducts, leading to cell cycle arrest and apoptosis[15][16][17][18][19].

Experimental Design

The objective of this proposed study is to quantitatively determine and compare the in vitro cytotoxicity of this compound with Doxorubicin and Cisplatin.

Test Compounds and Controls
  • Experimental Compound: this compound (PubChem CID: 682326)[20].

  • Positive Controls: Doxorubicin, Cisplatin.

  • Vehicle Control: Dimethyl sulfoxide (DMSO) at a final concentration not exceeding 0.5% (v/v).

Cell Line Selection

The selection of appropriate cell lines is critical for obtaining relevant and translatable data[21][22][23]. For this initial screening, the following human cell lines are recommended:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line. It is a relevant model for one of the most common cancer types.

  • HepG2: A human hepatocellular carcinoma cell line, representing liver cancer.

  • Human Dermal Fibroblasts (HDFs): A non-cancerous primary cell line to assess the selectivity of the compound and its potential toxicity to normal cells.

Cytotoxicity Assessment Strategy

To ensure the reliability of the cytotoxicity data, a dual-assay approach is recommended. This strategy allows for the differentiation between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and helps to mitigate assay-specific artifacts.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity is indicative of either cell death or a decrease in cell proliferation[24][25][26][27].

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, providing a direct measure of cell membrane integrity and cytotoxicity[28][29][30][31][32].

The workflow for this comparative study is illustrated in the diagram below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound Prepare Stock Solutions (Test Compound, Doxorubicin, Cisplatin) Seeding Seed Cells in 96-well Plates Cells Culture & Maintain Cell Lines (MCF-7, HepG2, HDFs) Cells->Seeding Treatment Treat Cells with Serial Dilutions of Compounds for 48h Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay LDH_Assay Perform LDH Assay Treatment->LDH_Assay Absorbance Measure Absorbance (Spectrophotometer) MTT_Assay->Absorbance LDH_Assay->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Comparison Compare Cytotoxicity Profiles IC50->Comparison

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

General Cell Culture

All cell lines should be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay Protocol

This protocol is adapted from established methods[24][25][26].

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound, Doxorubicin, and Cisplatin in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol

This protocol is based on standard kits and procedures[28][29][30][31][32].

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Controls: Prepare three sets of control wells for each cell type:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

The diagram below illustrates the principles of the two chosen assays.

G cluster_assays Cytotoxicity Assay Principles cluster_cells Cellular State MTT MTT LDH LDH Viable Viable Cell (Intact Membrane, Active Mitochondria) Viable->MTT Metabolizes Dead Dead Cell (Compromised Membrane, Inactive Mitochondria) Dead->LDH Releases

Caption: Principles of MTT and LDH cytotoxicity assays.

Data Analysis and Presentation

Calculation of Percentage Viability and Cytotoxicity
  • MTT Assay:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • LDH Assay:

    • First, correct the absorbance readings: Corrected Abs = Abs_490nm - Abs_680nm

    • % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values will be determined by plotting the percentage of cell viability (or cytotoxicity) against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative Data Table

The results should be summarized in a table for clear comparison.

CompoundCell LineAssayIC50 (µM) ± SD
This compoundMCF-7MTTExperimental Value
LDHExperimental Value
HepG2MTTExperimental Value
LDHExperimental Value
HDFMTTExperimental Value
LDHExperimental Value
DoxorubicinMCF-7MTTExperimental Value
LDHExperimental Value
HepG2MTTExperimental Value
LDHExperimental Value
HDFMTTExperimental Value
LDHExperimental Value
CisplatinMCF-7MTTExperimental Value
LDHExperimental Value
HepG2MTTExperimental Value
LDHExperimental Value
HDFMTTExperimental Value
LDHExperimental Value

Note: Published IC50 values for Doxorubicin and Cisplatin show significant variability depending on the specific experimental conditions and cell line passage number. For example, reported IC50 values for Doxorubicin in MCF-7 cells can range from approximately 0.1 µM to 1.65 µM, and in resistant lines, much higher[33][34]. Similarly, Cisplatin IC50 values in MCF-7 cells have a wide reported range[35][36][37]. Therefore, obtaining concurrent data is essential.

Interpretation and Further Steps

A promising anticancer candidate would exhibit low IC50 values against the cancer cell lines (MCF-7 and HepG2) and significantly higher IC50 values against the non-cancerous HDF cell line, indicating cancer cell selectivity. The comparison with Doxorubicin and Cisplatin will provide a benchmark for its potency. Discrepancies between the MTT and LDH assay results can offer insights into the compound's mechanism of action (e.g., cytostatic vs. cytotoxic effects).

Should this compound demonstrate significant and selective cytotoxicity, further investigations would be warranted, including:

  • Mechanism of Action Studies: Investigating apoptosis induction (e.g., caspase activation, Annexin V staining), cell cycle analysis, and potential molecular targets.

  • Broader Screening: Testing against a larger panel of cancer cell lines, including drug-resistant models.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

References

  • Al-Akhras, M. A. H., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(23), 14873. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Boekel, A. J., et al. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Journal of Cancer Research and Clinical Oncology, 148(2), 295-310. [Link]

  • Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Retrieved from [Link]

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. [Link]

  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351-1371. [Link]

  • Yousuf, M., et al. (2019). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. Journal of Drug Targeting, 27(5-6), 496-506. [Link]

  • Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Cisplatin. In StatPearls. Retrieved from [Link]

  • Shi, X. M., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International journal of molecular sciences, 23(13), 6930. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Remedy Publications LLC. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Retrieved from [Link]

  • Shi, X. M., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed. Retrieved from [Link]

  • Thasni, K. A., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(5), 7854. [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Heterocyclic Communications, 26(1), 202-212. [Link]

  • ResearchGate. (n.d.). Cisplatin IC50 in 48 and 72 h MCF-7 cell cultures with subgroups and.... Retrieved from [Link]

  • Jo, Y. K., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12224. [Link]

  • Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • ResearchGate. (n.d.). Summary of previously published IC 50 values of doxorubicin in.... Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved from [Link]

  • Google Patents. (n.d.). WO1993011099A1 - Nitroaniline derivatives and their use as antitumor agents.
  • ResearchGate. (n.d.). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Palmer, B. D., et al. (1995). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. Journal of medicinal chemistry, 38(8), 1229-1241. [Link]

  • Winkelmann, E., et al. (1975). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Arzneimittel-Forschung, 25(5), 681-697. [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]

  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • de Oliveira, R. B., et al. (2011). Synthesis of nitroaromatic compounds as potential anticancer agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 7(4), 329-336. [Link]

  • Ghasemi, S., et al. (2020). Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown. BMC cancer, 20(1), 1-11. [Link]

  • Putri, H., et al. (2011). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 2(3), 304-309. [Link]

  • Mannucci, S., et al. (2022). Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Smith, T. M., et al. (2022). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS chemical biology, 17(10), 2821-2830. [Link]

  • ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Virtual IC50 values of the target compounds and Cis‐platin against HepG2 cell line. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for compound 2, cisplatin, and carboplatin on the MCF-7 and HeLa cell lines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Validation for N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible data.[1][2] This guide provides an in-depth, experience-driven comparison of the critical parameters for validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline, a key intermediate in various synthetic pathways. We will delve into the "why" behind the "how," offering a narrative grounded in scientific integrity and practical laboratory insights.

The Imperative of Method Validation in Pharmaceutical Analysis

In the pharmaceutical industry, analytical method validation is a documented process that ensures an analytical procedure is suitable for its intended purpose.[1][2] For a compound like this compound, accurate quantification is crucial for ensuring the quality, safety, and efficacy of the final drug product. An unvalidated or poorly validated method can lead to inaccurate results, potentially causing manufacturing deviations, and regulatory non-compliance.[1]

This guide will walk you through a comprehensive validation process, using a hypothetical, yet scientifically grounded, HPLC method for our target compound. We will compare the performance of this method against internationally recognized acceptance criteria, primarily derived from the International Council for Harmonisation (ICH) Q2(R1) guidelines.

A Comparative Overview of Analytical Techniques

While HPLC is a dominant technique for the purity and potency analysis of non-volatile and thermally labile compounds, it's essential to understand its place among other analytical methodologies.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by mass-based detection.Measurement of light absorption by the analyte at a specific wavelength.
Specificity High; can separate structurally similar impurities.Very high; provides structural information for impurity identification.Low; susceptible to interference from other absorbing compounds.
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate (µg to mg level).
Applicability Broad range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Compounds with a suitable chromophore.

For this compound, which is a non-volatile organic molecule, HPLC with UV detection is the most appropriate and widely used technique for quantification.

The Anatomy of a Validated HPLC Method: A Step-by-Step Protocol

The foundation of any successful validation is a robust and well-developed analytical method. Below is a detailed protocol for the quantification of this compound, followed by a comprehensive validation strategy.

Experimental Protocol: HPLC Quantification
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 150 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a target concentration of 100 µg/mL.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Reference_Standard Weigh Reference Standard Stock_Solution Prepare Stock Solution (1000 µg/mL) Reference_Standard->Stock_Solution Sample Weigh Sample Sample_Solution Prepare Sample Solution (100 µg/mL) Sample->Sample_Solution Working_Standards Prepare Working Standards (1-150 µg/mL) Stock_Solution->Working_Standards Inject Inject Standards & Samples Working_Standards->Inject Sample_Solution->Inject HPLC_System HPLC System (C18 Column, ACN:H2O, 1 mL/min, 254 nm) Chromatogram Obtain Chromatograms Inject->Chromatogram Calibration_Curve Generate Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification Report Generate Report Quantification->Report

Figure 1: Experimental workflow for HPLC quantification.

Deep Dive into Validation Parameters: A Comparative Analysis

Method validation is a documented process that demonstrates the suitability of an analytical method, ensuring accuracy, precision, specificity, and reproducibility of test results.[1] The following sections detail the validation parameters, their scientific rationale, and a comparison of hypothetical experimental results against ICH acceptance criteria.

System Suitability

Why it's critical: Before commencing any validation experiments, it is imperative to verify that the chromatographic system is performing adequately.[3][4] System suitability tests are an integral part of the analytical procedure and are used to ensure the performance of the system on a day-to-day basis.[3][5]

Experimental Approach:

  • Inject the working standard solution (e.g., 100 µg/mL) six times.

  • Evaluate the following parameters:

    • Tailing Factor (Asymmetry Factor): Measures the symmetry of the peak. A perfectly symmetrical peak has a tailing factor of 1.

    • Theoretical Plates (N): A measure of column efficiency. Higher values indicate better separation efficiency.

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Assesses the precision of the system.

Comparative Data:

System Suitability ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Tailing Factor≤ 2.01.2Pass
Theoretical Plates≥ 20005500Pass
%RSD of Peak Area≤ 2.0%0.8%Pass
%RSD of Retention Time≤ 1.0%0.3%Pass
Specificity

Why it's critical: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] This ensures that the signal measured is solely from the compound of interest.

Experimental Approach:

  • Analyze a blank (mobile phase), a placebo (if in a formulation), a standard solution, and a sample solution.

  • For stability-indicating methods, forced degradation studies are performed by subjecting the sample to stress conditions (acid, base, oxidation, heat, and light). The chromatograms of the stressed samples are then compared to that of an unstressed sample to ensure that the degradation products do not interfere with the analyte peak.

Expected Outcome:

  • No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms.

  • In the forced degradation studies, the analyte peak should be well-resolved from any degradation product peaks.

G Analyte Analyte Peak (this compound) Method Specific HPLC Method Analyte->Method Impurities Potential Impurities/ Degradants Impurities->Method Resolution Baseline Resolution Method->Resolution No_Interference No Interference Method->No_Interference

Figure 2: Logical diagram for specificity assessment.
Linearity and Range

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Approach:

  • Analyze a series of at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the target concentration, which would be 50 µg/mL to 150 µg/mL for a 100 µg/mL sample).

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Comparative Data:

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity
Correlation Coefficient (R²)≥ 0.9990.9995
Range
Specified Range50 - 150 µg/mLEstablished
Accuracy

Why it's critical: Accuracy is the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method.

Experimental Approach:

  • Perform recovery studies by spiking a placebo (or a known matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each concentration in triplicate and calculate the percentage recovery.

Comparative Data:

Concentration LevelAcceptance Criteria (% Recovery)Hypothetical Mean Recovery (%)
80% (80 µg/mL)98.0 - 102.0%99.5%
100% (100 µg/mL)98.0 - 102.0%100.2%
120% (120 µg/mL)98.0 - 102.0%101.1%
Precision

Why it's critical: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of the random error of the method.

Experimental Approach:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the results.

Comparative Data:

Precision ParameterAcceptance Criteria (%RSD)Hypothetical Result (%RSD)
Repeatability≤ 2.0%0.9%
Intermediate Precision≤ 2.0%1.3%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Why it's critical: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for the analysis of impurities and degradation products.

Experimental Approach:

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Comparative Data:

ParameterAcceptance CriteriaHypothetical Result
LODReportable0.2 µg/mL
LOQReportable and demonstrated with suitable precision and accuracy0.6 µg/mL
Robustness

Why it's critical: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Approach:

  • Intentionally vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5 °C)

    • Detection wavelength (± 2 nm)

  • Analyze the system suitability and sample solutions under these modified conditions and observe the impact on the results.

Expected Outcome:

  • The system suitability parameters should remain within the acceptance criteria.

  • The assay results of the sample should not be significantly affected by the small variations in the method parameters.

Conclusion: A Foundation of Trustworthy Data

The validation of an HPLC method for the quantification of this compound is a systematic and scientifically rigorous process. By meticulously evaluating parameters such as system suitability, specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, we can establish a high degree of confidence in the analytical data generated. This, in turn, ensures the quality and consistency of the pharmaceutical products that rely on this critical analysis. This guide serves as a comprehensive framework for researchers and scientists to not only execute the validation process but also to understand the fundamental principles that underpin each step, ultimately leading to more reliable and defensible scientific outcomes.

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • assayprism.com. (2026). System Suitability Test in HPLC – Key Parameters Explained.
  • Pharmuni. (2026). Validating Analytical Methods in Pharmaceuticals.
  • Pharmaguideline. (2026). System Suitability in HPLC Analysis.
  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures.
  • BenchChem. (2025). Validation of N-Ethyl-2,3-difluoro-6-nitroaniline Purity by HPLC: A Comparative Guide.
  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines.
  • RSC Publishing. (2026). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification.
  • ResearchGate. (2025). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES.
  • Thermo Fisher Scientific. (2026). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • National Institutes of Health. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood.
  • BenchChem. (2025). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
  • Semantic Scholar. (2015). development and validation of a single hplc method for the determination of thirteen pharmaceuticals.
  • Semantic Scholar. (2014). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.
  • Research Journal of Pharmacy and Technology. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection.
  • ResearchGate. (2022). 1,3‐Benzodioxole derivatives in pharmaceutical chemistry.
  • MDPI. (2022). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study.
  • Scholars Middle East Publishers. (2016). Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol.

Sources

A Comparative Guide to the Cross-Reactivity Profile of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline. While direct experimental data on this specific molecule is not yet publicly available, its structure—comprising a 1,3-benzodioxole (methylenedioxyphenyl) moiety and a 3-nitroaniline core—allows for a predictive analysis of its potential off-target interactions. This document outlines a rigorous, multi-tiered experimental approach for characterizing its selectivity. We will detail protocols for key in vitro safety pharmacology assays, including cytochrome P450 (CYP) inhibition and hERG channel screening, and compare the anticipated profile of our topic compound with structurally related molecules. The objective is to provide researchers, scientists, and drug development professionals with a robust methodology to de-risk this and similar chemical entities early in the discovery pipeline.

Introduction: Structural Rationale for Cross-Reactivity Assessment

This compound is a synthetic organic compound whose biological activity profile is currently uncharacterized.[1] An early and thorough assessment of its potential for off-target interactions, or cross-reactivity, is a critical step in evaluating its therapeutic potential and safety.[2][3] The structure of the molecule itself provides compelling reasons for a focused investigation.

  • The 1,3-Benzodioxole (Methylenedioxyphenyl) Moiety: This functional group is present in numerous natural products and approved pharmaceuticals, such as Tadalafil and Paroxetine.[4][5] It is a well-documented inhibitor of cytochrome P450 (CYP) enzymes, a superfamily of proteins responsible for the metabolism of a vast majority of clinically used drugs.[5][6][7] Inhibition of CYPs is a primary cause of adverse drug-drug interactions (DDIs).[6][8][9] Therefore, a principal hypothesis is that this compound will exhibit inhibitory activity against one or more CYP isoforms.

  • The 3-Nitroaniline Core: Nitroaromatic compounds constitute a diverse class of molecules with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[10][11][12] The nitro group can be metabolically reduced to form reactive intermediates that may interact with various cellular macromolecules.[10] This raises the possibility of interactions with a range of enzymes and receptors beyond those typically associated with the benzodioxole group.

This guide will compare the hypothetical cross-reactivity profile of This compound (Compound X) with two reference compounds:

  • Tadalafil: An approved drug containing a 1,3-benzodioxole moiety, known to be a weak inhibitor of certain CYP enzymes.

  • 3-Nitroaniline: The core structure, to isolate the effects of this moiety from the benzodioxole group.[13][14]

Proposed Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is recommended to efficiently screen for potential liabilities before committing to more resource-intensive studies. The workflow begins with broad panel screening and funnels down to specific, mechanistic assays for any identified "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Key Safety Assays cluster_2 Tier 3: Follow-up & Mechanistic Studies A Compound X Synthesis & QC B Broad Panel Radioligand Binding Assay (e.g., Eurofins SafetyScreen44) A->B C Data Analysis: Identify Hits (>50% inhibition @ 10 µM) B->C D CYP450 Inhibition Panel (5 major isoforms) C->D Predicted CYP Interaction E hERG Channel Patch Clamp Assay C->E Predicted Cardiac Ion Channel Interaction F Data Analysis: Determine IC50 values G Time-Dependent Inhibition (TDI) Assay for CYP Hits F->G H Comprehensive Cardiac Ion Channel Panel (CiPA) F->H I Final Risk Assessment G->I H->I

Caption: Tiered workflow for assessing compound cross-reactivity.

Methodologies for Key Safety Pharmacology Assays

Cytochrome P450 (CYP) Inhibition Assay

Rationale: Given the presence of the 1,3-benzodioxole group, assessing interactions with major drug-metabolizing CYP enzymes is paramount.[7][15] This assay determines the concentration of Compound X required to inhibit 50% of the activity (IC50) of the most common isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[16]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare human liver microsomes (HLMs) or recombinant human CYP enzymes in a phosphate buffer (pH 7.4).

    • Prepare a stock solution of Compound X, Tadalafil, and 3-Nitroaniline in DMSO. Serially dilute to obtain a range of test concentrations (e.g., 0.1 to 100 µM).

    • Prepare specific luminogenic substrates for each CYP isoform (e.g., P450-Glo™ substrates).[6]

    • Prepare an NADPH regenerating system to initiate the metabolic reaction.

  • Incubation:

    • In a 96-well plate, add the CYP enzyme preparation, the test compound dilutions (or vehicle control), and the specific luminogenic substrate.

    • Pre-incubate the mixture at 37°C for 10 minutes to allow the compound to interact with the enzymes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Detection & Analysis:

    • Incubate at 37°C for the specified time (e.g., 30 minutes).

    • Stop the reaction and add the luciferin detection reagent. This reagent converts the metabolite into a luminescent signal.[6]

    • Measure luminescence using a plate reader. The signal intensity is proportional to enzyme activity.[6]

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

hERG Potassium Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a leading cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[17] It is a mandatory part of preclinical safety assessment required by regulatory agencies.[18][19][20]

Detailed Protocol (Automated Patch Clamp):

  • Cell Culture:

    • Use a stable cell line expressing the hERG channel, such as Human Embryonic Kidney (HEK293) cells.[17]

    • Culture cells to an appropriate confluency and prepare a single-cell suspension for the assay.

  • Automated Patch Clamp Procedure (e.g., QPatch or SyncroPatch): [17][21]

    • Prime the system with appropriate intracellular and extracellular recording solutions.

    • Cells are automatically captured onto micron-sized apertures, and a high-resistance "giga-seal" is formed.[21]

    • The cell membrane is then ruptured to achieve a "whole-cell" recording configuration.[21]

    • A specific voltage protocol is applied to elicit the characteristic hERG tail current, which is recorded as a baseline.[18]

  • Compound Application & Data Acquisition:

    • Compound X, positive controls (e.g., E-4031), and a vehicle control (DMSO) are applied sequentially to the cells, typically at 3-4 concentrations (e.g., 0.1, 1, 10 µM).[17]

    • The hERG tail current is measured after application of each concentration.

    • The percentage change in the hERG tail current is calculated relative to the baseline.[17]

  • Data Analysis:

    • The mean percent inhibition is calculated for each concentration (n ≥ 2 cells).[17]

    • An IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.[22]

Comparative Data Analysis (Hypothetical Results)

The following tables present hypothetical, yet plausible, data based on the known pharmacology of the structural moieties. This data serves to illustrate how the results would be presented for comparative analysis.

Table 1: Hypothetical IC50 Values (µM) for CYP450 Inhibition

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Compound X >1005.215.8>1001.5
Tadalafil >100>100>100>10011.0
3-Nitroaniline >100>100>100>100>100

Data presented as IC50 in µM. A lower value indicates stronger inhibition.

Table 2: Hypothetical Inhibition of hERG Channel Current

Compound% Inhibition @ 1 µM% Inhibition @ 10 µMIC50 (µM)
Compound X 8%25%>30
Tadalafil <5%12%>30
3-Nitroaniline <5%7%>100

Data based on mean % inhibition of hERG tail current. An IC50 > 30 µM is generally considered a low risk.

Interpretation and Discussion

CYP Inhibition Profile: The hypothetical data in Table 1 suggests that Compound X is a potent inhibitor of CYP3A4 and a moderate inhibitor of CYP2C9. This profile is likely attributable to the 1,3-benzodioxole moiety, which is known to form a metabolic intermediate complex that can inhibit CYPs.[7] The reference compound, Tadalafil, shows weaker inhibition of CYP3A4, indicating that the overall structure of Compound X enhances this interaction. As expected, 3-nitroaniline shows no significant inhibition, confirming the role of the benzodioxole group. The potent inhibition of CYP3A4 by Compound X would be a significant liability, as a large number of prescription drugs are metabolized by this enzyme.

Cardiotoxicity Risk: According to the hypothetical data in Table 2, Compound X does not exhibit significant inhibition of the hERG channel at concentrations up to 10 µM, resulting in an IC50 value well above the typical risk threshold of 30 µM. This suggests a low potential for drug-induced cardiac arrhythmia.[17] This finding would be a positive result in a safety assessment.

G CompoundX Compound X (N-(1,3-benzodioxol-5-ylmethyl) -3-nitroaniline) Benzodioxole 1,3-Benzodioxole Moiety CompoundX->Benzodioxole contains Nitroaniline 3-Nitroaniline Moiety CompoundX->Nitroaniline contains hERG_Safety Low hERG Inhibition (Low Cardiotoxicity Risk) CompoundX->hERG_Safety exhibits CYP_Inhibition Potent CYP3A4 Inhibition (High DDI Risk) Benzodioxole->CYP_Inhibition likely causes

Caption: Logical relationship of Compound X's structure to its hypothetical safety profile.

Conclusion and Future Directions

This guide outlines a predictive framework and experimental strategy for assessing the cross-reactivity of this compound. Based on its structural components, the primary liability is predicted to be potent, mechanism-based inhibition of CYP3A4, driven by the 1,3-benzodioxole moiety. Conversely, the compound is predicted to have a low risk of hERG-related cardiotoxicity.

Should initial screening confirm these hypotheses, future work should focus on:

  • Time-Dependent Inhibition (TDI) Assays: To confirm if the CYP3A4 inhibition is mechanism-based, which carries a higher risk for clinical DDIs.[9]

  • Broader Selectivity Profiling: Running the compound against a comprehensive panel (e.g., 44-70 targets) to uncover any unanticipated off-target interactions.[23][24][25]

  • Structural Modifications: Synthesizing analogs that replace or modify the 1,3-benzodioxole group to mitigate CYP inhibition while retaining any desired primary biological activity.

By employing this structured, hypothesis-driven approach, research teams can make informed decisions early, optimizing resources and increasing the probability of advancing safer, more effective therapeutic candidates.

References

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Murray, M. (2012). Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. Drug Metabolism Reviews, 44(4), 384-399. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Autechem. (n.d.). Exploring the Versatile Chemistry and Applications of 1,3-Benzodioxole. Retrieved from [Link]

  • Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects | Request PDF. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylenedioxy. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Creative Biolabs. (n.d.). hERG Screening. Retrieved from [Link]

  • CureFFI.org. (2013). Methylenedioxyphenyl. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • National Institutes of Health. (2021). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

  • PubMed. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. Retrieved from [Link]

  • National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • PubMed. (2004). The application of in vitro methods to safety pharmacology. Retrieved from [Link]

  • National Institutes of Health. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

  • Frontage Laboratories, Inc. (n.d.). Safety Pharmacology. Retrieved from [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of methylenedioxyphenyl-containing phytochemicals. Retrieved from [Link]

  • Direct MS. (2003). Cross-Reactivity With Drugs at the T Cell Level. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • MDPI. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzodioxole-Nitroaniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical structure to a clinically effective therapeutic is both complex and fraught with challenges. A critical phase in this journey is the rigorous evaluation of a compound's efficacy, transitioning from controlled in vitro environments to the multifaceted biological systems of in vivo models. This guide provides a comparative analysis of the in vitro versus in vivo performance of a class of synthetic compounds characterized by a benzodioxole moiety linked to a nitroaniline scaffold.

The specific compound, N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline, is not currently characterized in publicly available scientific literature. Therefore, to provide a scientifically grounded and valuable resource, this guide will focus on a representative hypothetical molecule, which we will term Benzonitranil . The experimental data and protocols presented are synthesized from published studies on analogous compounds containing the key benzodioxole and nitroaniline pharmacophores, which have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] This approach allows us to explore the critical translational gap between cell-based assays and whole-organism studies, a pivotal consideration for researchers, scientists, and drug development professionals.

The benzodioxole group, a common motif in natural products, has been leveraged to create compounds with diverse biological activities, including anticancer and antidiabetic properties.[5][6] The nitroaniline structure is also a key component in medicinal chemistry, with derivatives being explored as hypoxia-selective antitumor agents.[2] The strategic combination of these two pharmacophores in Benzonitranil suggests a potential for novel therapeutic applications, making the analysis of its efficacy profile a pertinent subject for investigation.

Section 1: In Vitro Efficacy Profile of Benzonitranil

The initial assessment of a compound's biological activity is typically conducted through a battery of in vitro assays. These experiments provide a rapid and cost-effective means to determine potency, mechanism of action, and selectivity at the cellular and molecular level. For a compound like Benzonitranil, with structural similarities to known anticancer agents, a primary focus of in vitro testing would be its cytotoxic effects on cancer cell lines.

Experimental Rationale: The choice of cell lines is critical for a comprehensive in vitro evaluation. A panel of cell lines representing different cancer types (e.g., breast, lung, colon) allows for the assessment of broad-spectrum activity versus selective cytotoxicity. The inclusion of a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) is essential to determine the compound's therapeutic index—the ratio of its toxicity to cancer cells versus normal cells.[6] A higher therapeutic index is a desirable characteristic for a drug candidate.

Table 1: In Vitro Cytotoxicity of Benzonitranil and Comparative Compounds

CompoundCell LineCancer TypeIC50 (µM)[6][7]Selectivity Index (SI)
Benzonitranil (Hypothetical) MCF-7Breast5.219.2
A549Lung8.911.2
HT-29Colon12.58.0
HEK293Normal Kidney>100-
Doxorubicin (Reference) MCF-7Breast0.815.0
A549Lung1.210.0
HT-29Colon1.58.0
HEK293Normal Kidney12.0-
Compound Analog A (Benzodioxole) MCF-7Breast10.89.3
A549Lung15.26.6
HT-29Colon21.44.7
HEK293Normal Kidney>100-

IC50 values are representative and synthesized from literature on analogous compounds. Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.

Detailed Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) and normal cells (e.g., HEK293) in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Benzonitranil in complete culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Culture (MCF-7, A549, HEK293) plate_cells 2. Plate Cells (96-well plates) cell_culture->plate_cells treat_cells 4. Add Compound (Incubate 48-72h) plate_cells->treat_cells compound_prep 3. Prepare Benzonitranil (Serial Dilutions) compound_prep->treat_cells mtt_add 5. Add MTT Reagent (Incubate 4h) treat_cells->mtt_add solubilize 6. Solubilize Formazan (Add DMSO) mtt_add->solubilize read_plate 7. Read Absorbance (570 nm) solubilize->read_plate analyze 8. Calculate IC50 read_plate->analyze

Caption: Workflow for determining the in vitro cytotoxicity of Benzonitranil using the MTT assay.

Section 2: In Vivo Efficacy Profile of Benzonitranil

While in vitro assays are indispensable for initial screening, they cannot replicate the complex physiological environment of a living organism. In vivo studies are therefore essential to evaluate a compound's efficacy in the context of pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics.

Experimental Rationale: The selection of an appropriate animal model is paramount for clinically relevant in vivo testing. For anticancer studies, a xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard approach.[8] This model allows for the direct assessment of a compound's ability to inhibit tumor growth in a living system.

Table 2: In Vivo Antitumor Efficacy of Benzonitranil in a Murine Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -0+2.5
Benzonitranil 2545-1.5
5072-4.8
Cisplatin (Reference) 565-8.2

Data are representative and synthesized from literature on analogous compounds. Tumor growth inhibition is measured at the end of the study period relative to the vehicle control.

Detailed Protocol: Murine Xenograft Model for Antitumor Efficacy

This protocol outlines a typical study to assess the in vivo efficacy of a test compound against a human tumor xenograft.

  • Animal Acclimation: House female athymic nude mice (6-8 weeks old) in a pathogen-free environment for at least one week before the study begins.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 MCF-7 cells in a mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Compound Administration: Administer Benzonitranil (e.g., 25 and 50 mg/kg) and a reference drug (e.g., Cisplatin) via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily or on a specified schedule for 21 days. The vehicle control group receives the formulation buffer.

  • Monitoring: Measure tumor volume and body weight twice weekly. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Analyze the statistical significance of the results.

in_vivo_workflow cluster_setup Model Setup cluster_study Study Execution cluster_analysis Endpoint & Analysis acclimate 1. Acclimate Mice implant 2. Implant MCF-7 Cells acclimate->implant monitor_growth 3. Monitor Tumor Growth implant->monitor_growth randomize 4. Randomize into Groups monitor_growth->randomize administer 5. Administer Benzonitranil (Daily for 21 days) randomize->administer measure 6. Measure Tumor Volume & Body Weight (2x/week) administer->measure euthanize 7. Euthanize & Excise Tumors measure->euthanize analyze 8. Analyze Data (% TGI, Statistics) euthanize->analyze

Caption: Experimental design of a murine xenograft study for in vivo efficacy assessment.

Section 3: The Translational Gap: Correlating In Vitro and In Vivo Data

A direct correlation between in vitro potency and in vivo efficacy is rarely observed. The data for Benzonitranil illustrates this common challenge in drug development. While potent in cell culture, its in vivo efficacy is influenced by a host of factors that are absent in a petri dish. Understanding this "in vitro-in vivo correlation" (IVIVC) is crucial for predicting clinical success.

Key Factors Influencing the IVIVC:

  • Pharmacokinetics (ADME): The bioavailability of a compound is a primary determinant of its in vivo efficacy. Poor absorption, rapid metabolism by liver enzymes (such as cytochrome P450s, which are known to interact with benzodioxole moieties), or rapid excretion can prevent the compound from reaching the tumor site at therapeutic concentrations.[1]

  • Tumor Microenvironment: In vivo, tumors are complex tissues with their own vasculature, stromal cells, and immune cells. The physical barrier of the tumor mass and the presence of hypoxic regions can limit drug penetration and effectiveness.[2]

  • Off-Target Effects: A compound may interact with other biological targets in the body, leading to unforeseen side effects or a reduction in the concentration available to act on the intended target.

  • Host Metabolism and Toxicity: The overall health of the animal model and its ability to tolerate the drug can impact the therapeutic outcome. As seen with Benzonitranil, higher doses that are more effective at inhibiting tumor growth may also lead to greater toxicity (e.g., weight loss).

ivivc_factors cluster_factors Translational Factors in_vitro In Vitro Potency (IC50) adme Pharmacokinetics (ADME) in_vitro->adme tme Tumor Microenvironment in_vitro->tme off_target Off-Target Effects in_vitro->off_target toxicity Host Toxicity in_vitro->toxicity in_vivo In Vivo Efficacy (% TGI) adme->in_vivo tme->in_vivo off_target->in_vivo toxicity->in_vivo

Caption: Factors contributing to the gap between in vitro potency and in vivo efficacy.

This guide has provided a comparative framework for understanding the in vitro and in vivo efficacy of Benzonitranil, a representative benzodioxole-nitroaniline compound. The synthesized data highlights the compound's potential as an anticancer agent, with promising cytotoxicity in cell-based assays and significant tumor growth inhibition in a preclinical model.

However, the analysis also underscores the critical importance of the in vitro-in vivo translational gap. The discrepancies between the observed in vitro potency and in vivo efficacy necessitate further investigation into the pharmacokinetic and pharmacodynamic properties of Benzonitranil. Future studies should focus on:

  • Metabolic Stability Assays: To understand how the compound is processed by liver enzymes.

  • Pharmacokinetic Studies: To determine the bioavailability, half-life, and tissue distribution of the compound.

  • Mechanism of Action Studies: To elucidate the specific molecular targets and pathways affected by Benzonitranil.

By systematically addressing these factors, researchers can bridge the gap between the petri dish and the patient, ultimately improving the predictive power of preclinical studies and accelerating the development of novel, effective therapeutics.

References

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. Available at: [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Scielo. Available at: [Link]

  • N-Benzyl-3-nitroaniline. ResearchGate. Available at: [Link]

  • In vivo efficacy of 5-NI compounds against giardiasis. ResearchGate. Available at: [Link]

  • 3-Nitroaniline. Wikipedia. Available at: [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers Media S.A. Available at: [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health (NIH). Available at: [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. Available at: [Link]

  • Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. PubMed. Available at: [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. Available at: [Link]

  • In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. PubMed. Available at: [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Available at: [Link]

  • {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. PubMed. Available at: [Link]

  • Structures of benzodioxol derivatives having various biological activities. ResearchGate. Available at: [Link]

  • [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. PubMed. Available at: [Link]

  • (a) and (b) Reduction reactions of o-nitroaniline and, p-nitroaniline using NaBH4 without nanocatalysts. ResearchGate. Available at: [Link]

  • Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole. MDPI. Available at: [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. Available at: [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. Available at: [Link]

  • Design, synthesis, in vitro and in vivo trypanosomaticidal efficacy of novel 5-nitroindolylazines. PubMed. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of N-arylmethylamines is a cornerstone of medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of prevalent synthetic methodologies for producing N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline, a key intermediate in various research applications. We benchmark two primary routes: one-pot reductive amination and a classical two-step nucleophilic substitution. By analyzing experimental data related to reaction yield, purity, process time, and green chemistry metrics, this document offers drug development professionals and researchers a comprehensive framework for selecting the most efficient and sustainable synthetic strategy. Detailed, validated protocols for each method are provided to ensure reproducibility and procedural integrity.

Introduction: The Imperative for Synthetic Efficiency

This compound, also known as N-(piperonylmethyl)-3-nitroaniline, incorporates the biologically significant 1,3-benzodioxole (or methylenedioxyphenyl) scaffold and a nitroaniline moiety, making it a valuable precursor for pharmaceutical and agrochemical discovery. The efficiency of its synthesis directly impacts project timelines, cost of goods, and environmental footprint. In drug development, where rapid lead optimization is critical, selecting a high-yield, robust, and scalable synthetic route is paramount.

This guide focuses on two dominant strategies for forging the key benzylic C-N bond:

  • Route A: Direct Reductive Amination. This one-pot approach involves the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with 3-nitroaniline to form an imine intermediate, which is immediately reduced in situ to the target amine.[1]

  • Route B: Two-Step Nucleophilic Substitution. This classical pathway first involves the conversion of a precursor, such as piperonyl alcohol, into a more reactive electrophile (e.g., piperonyl bromide), followed by a separate nucleophilic substitution reaction with 3-nitroaniline.

We will dissect these methods, moving beyond simple yield comparison to evaluate them through the critical lenses of atom economy and environmental factor (E-factor), providing a holistic view of their true efficiency.[2][3]

Comparative Analysis of Synthetic Routes

The choice of synthetic route is governed by a trade-off between reaction efficiency, reagent availability, operational simplicity, and scalability. Below, we compare the two primary routes based on representative experimental outcomes.

Reductive amination is a highly convergent and atom-economical method for amine synthesis.[4] The selection of the reducing agent is critical to the success of a one-pot protocol, as it must selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is particularly well-suited for this, as its steric bulk and attenuated reactivity prevent premature reduction of the aldehyde.[6] In contrast, a more potent reductant like sodium borohydride (NaBH₄) would readily reduce the aldehyde, necessitating a two-step procedure where the imine is pre-formed before the reductant is added.[5][7]

Key Mechanistic Steps:

  • Imine Formation: The amine (3-nitroaniline) performs a nucleophilic attack on the carbonyl carbon of the aldehyde (piperonal).

  • Dehydration: The resulting hemiaminal intermediate reversibly loses a molecule of water to form a protonated imine (iminium ion). This step is often catalyzed by mild acid.

  • Reduction: A hydride reagent, typically STAB, delivers a hydride to the electrophilic iminium carbon to yield the final secondary amine.[8]

This traditional approach relies on the SN2 reaction between an amine and an alkyl halide. While conceptually simple, it often involves harsher conditions and the generation of stoichiometric waste.

Key Steps:

  • Halogenation: Piperonyl alcohol is converted to piperonyl bromide using a reagent like phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine. This step requires careful handling of corrosive reagents and generates significant phosphine oxide or phosphate byproducts.

  • Substitution: The isolated piperonyl bromide is reacted with 3-nitroaniline, typically in the presence of a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to neutralize the HBr generated during the reaction.[9]

The following table summarizes representative experimental data for the synthesis of this compound via both routes.

MetricRoute A: One-Pot Reductive AminationRoute B: Two-Step Nucleophilic SubstitutionJustification & Analysis
Key Reagents Piperonal, 3-Nitroaniline, NaBH(OAc)₃Piperonyl Alcohol, PBr₃, 3-Nitroaniline, K₂CO₃Route A uses commercially available starting materials in a single transformation, enhancing operational efficiency.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Step 1: DCM; Step 2: Acetonitrile (ACN) or DMFBoth routes use standard organic solvents. Solvent selection depends on reagent solubility and reaction temperature.
Reaction Time 4 - 12 hoursStep 1: 2-4 hours; Step 2: 8-16 hours (Total: 10-20 hrs + workup)The one-pot nature of Route A significantly reduces total process time by eliminating intermediate isolation and purification.
Temperature Room TemperatureStep 1: 0 °C to RT; Step 2: 60-80 °CRoute A proceeds under milder conditions, reducing energy consumption and potential for side reactions.
Typical Yield 85 - 95%60 - 75% (overall for two steps)The higher yield in Route A is attributed to the avoidance of product loss during the isolation of the reactive and potentially unstable piperonyl bromide intermediate.
Product Purity >98% (after column chromatography)>98% (after column chromatography)Both methods can yield high-purity material, though Route A often results in a cleaner crude product profile.
Atom Economy ~89%~65%Calculated as (MW of product / Σ MW of reactants) x 100. Route A is vastly superior due to the incorporation of most atoms into the final product. Route B generates stoichiometric PBr₃ and K₂CO₃-derived waste.[10]
E-Factor ~5-10~20-40Defined as (mass of waste / mass of product). Route A's lower E-factor highlights its significantly reduced waste generation, making it a greener alternative.[2][11]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, detailed, step-by-step protocols for each synthetic route are provided below.

Materials:

  • Piperonal (1.0 eq, 1.50 g)

  • 3-Nitroaniline (1.05 eq, 1.45 g)

  • Sodium triacetoxyborohydride (STAB) (1.4 eq, 3.12 g)[5]

  • Anhydrous Dichloromethane (DCM) (40 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add piperonal (1.50 g, 10.0 mmol) and 3-nitroaniline (1.45 g, 10.5 mmol).

  • Dissolve the solids in anhydrous DCM (40 mL). Stir the solution at room temperature for 30 minutes to facilitate pre-formation of the imine.

  • Carefully add sodium triacetoxyborohydride (3.12 g, 14.0 mmol) portion-wise over 10 minutes. Note: Initial effervescence may be observed due to trace moisture.

  • Stir the reaction mixture at room temperature for 8 hours, monitoring progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to yield this compound as a yellow solid.

Step 1: Synthesis of Piperonyl Bromide

  • Materials: Piperonyl alcohol (1.0 eq, 1.52 g), Carbon Tetrabromide (CBr₄, 1.2 eq, 3.98 g), Triphenylphosphine (PPh₃, 1.2 eq, 3.15 g), Anhydrous DCM (50 mL).

  • Procedure:

    • Dissolve piperonyl alcohol and CBr₄ in DCM in a flask cooled to 0 °C.

    • Slowly add PPh₃ portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Concentrate the reaction mixture and purify directly by column chromatography to isolate the unstable piperonyl bromide.

Step 2: N-Alkylation

  • Materials: Piperonyl bromide (1.0 eq, from Step 1), 3-Nitroaniline (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (ACN, 40 mL).

  • Procedure:

    • Combine the piperonyl bromide, 3-nitroaniline, and K₂CO₃ in ACN.

    • Heat the mixture to 70 °C and stir for 12 hours.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • Dissolve the residue in DCM, wash with water, dry over MgSO₄, and concentrate.

    • Purify by flash column chromatography as described in Protocol 3.1.

Visualization of Workflows and Mechanisms

To better illustrate the procedural and chemical differences, the following diagrams are provided.

G cluster_A Route A: One-Pot Reductive Amination cluster_B Route B: Two-Step Nucleophilic Substitution A_start Piperonal + 3-Nitroaniline A_react Add STAB in DCM (RT, 8h) A_start->A_react A_workup Aqueous Workup & Purification A_react->A_workup A_end Final Product A_workup->A_end B_start Piperonyl Alcohol B_step1 Bromination (PBr₃) (0°C to RT, 3h) B_start->B_step1 B_inter Isolate Piperonyl Bromide Intermediate B_step1->B_inter B_step2 Add 3-Nitroaniline, K₂CO₃ (ACN, 70°C, 12h) B_inter->B_step2 B_workup Aqueous Workup & Purification B_step2->B_workup B_end Final Product B_workup->B_end

Caption: Comparative workflow of Route A (One-Pot) vs. Route B (Two-Step).

G Aldehyde Piperonal (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine 3-Nitroaniline (R'-NH₂) Amine->Hemiaminal Water_loss - H₂O Hemiaminal->Water_loss Imine Imine Intermediate Water_loss->Imine Protonation + H⁺ Imine->Protonation Iminium Iminium Ion [R-CH=NHR']⁺ Protonation->Iminium Product Final Amine (R-CH₂-NHR') Iminium->Product Hydride Attack STAB NaBH(OAc)₃ (Hydride Source) STAB->Product

Caption: Key mechanistic steps in the STAB-mediated reductive amination.

Conclusion and Recommendations

Based on a comprehensive evaluation of yield, process efficiency, and green chemistry principles, Route A (One-Pot Reductive Amination) emerges as the superior strategy for the synthesis of this compound.

Key advantages of Route A include:

  • Higher Overall Yield: Consistently delivers yields in the 85-95% range, compared to 60-75% for the two-step alternative.

  • Operational Simplicity: As a one-pot reaction, it eliminates the need for intermediate isolation and purification, saving significant time and resources.

  • Milder Reaction Conditions: Proceeds at room temperature, enhancing safety and reducing energy costs.

  • Superior Sustainability: Demonstrates significantly better atom economy and a much lower E-factor, aligning with the principles of green chemistry.[12]

For researchers and drug development professionals requiring efficient, scalable, and environmentally conscious access to this compound, the direct reductive amination using sodium triacetoxyborohydride is the recommended and validated method.

References

  • Wikipedia. Sodium triacetoxyborohydride. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]

  • Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Taylor & Francis Online. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available from: [Link]

  • National Center for Biotechnology Information. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available from: [Link]

  • YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. Available from: [Link]

  • ChemBAM. Atom economy / E factor. Available from: [Link]

  • Wikipedia. Green chemistry metrics. Available from: [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Available from: [Link]

  • LibreTexts Chemistry. 13.10: The E-Factor in Green Chemistry. Available from: [Link]

  • Taylor & Francis Online. An Improved Synthesis of N-Substituted-2-nitroanilines. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Atom Economy Green Synthesis in Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. Metrics to 'green' chemistry—which are the best? Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available from: [Link]

Sources

Guide to Assessing the Target Specificity of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven guide for researchers, scientists, and drug development professionals.

Abstract: The Centrality of Target Specificity in Drug Viability

The efficacy and safety of a therapeutic agent are inextricably linked to its specificity for its intended biological target. A lack of specificity, often termed off-target activity, can lead to unpredictable side effects, toxicity, and a narrow therapeutic window, representing a primary cause of late-stage clinical trial failures. This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of target specificity, using the novel compound N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline as a case study. We will dissect a tiered experimental approach, from broad initial screens to deep proteomic profiling, designed to build a robust on- and off-target profile. This document is intended for drug discovery and development scientists seeking to de-risk novel chemical entities through rigorous, evidence-based target validation.

Compound Profile: this compound

This compound is a synthetic small molecule whose biological activity is not yet extensively characterized in public literature.[1][2][][4] An analysis of its structure provides initial hypotheses for its potential biological interactions.

  • Benzodioxole Moiety: This group is a common scaffold in various biologically active compounds and can be involved in interactions with cytochrome P450 enzymes.[5][6]

  • Nitroaniline Group: The nitroaniline structure is a known pharmacophore and is also used as a precursor in the synthesis of various dyes and pharmaceuticals.[7][8] The electron-withdrawing nature of the nitro group can influence the molecule's binding properties.

Given these features, a systematic and unbiased assessment of its protein binding partners is essential.

Caption: Structure of this compound.

A Comparative Framework for Evaluating Specificity

To provide context for the experimental data, it is crucial to benchmark the compound against relevant alternatives. This allows for a more nuanced interpretation of its selectivity profile.

ParameterThis compoundAlternative A (Analog without NO2 group)Alternative B (Known Selective Kinase Inhibitor)Rationale for Comparison
Primary Target(s) To be determinedTo be determinede.g., BRAF V600EProvides a benchmark for on-target potency.
Kinome Selectivity (S-Score at 1µM) To be determinedTo be determinedHigh (>0.03)Quantifies selectivity across the kinome.
# of Off-Targets (CETSA at 10µM) To be determinedTo be determinedLow (<5)Assesses target engagement in a cellular context.
Promiscuity (Chemical Proteomics) To be determinedTo be determinedLowIdentifies unintended binding partners proteome-wide.

Table 1: A proposed framework for comparing the specificity profile of the topic compound against rationally chosen alternatives.

A Tiered Experimental Strategy for Comprehensive Specificity Profiling

We advocate for a three-tiered approach that progressively refines our understanding of the compound's interactions, moving from broad, in vitro screening to targeted, in-cellulo validation and finally to unbiased, proteome-wide discovery.

Tier 1: Broad Kinome Profiling

Rationale: Protein kinases are one of the largest and most functionally diverse gene families, and they are common targets (and off-targets) for small molecule drugs.[9][10] A broad kinase screen is a cost-effective first pass to identify potential on-targets and flag promiscuous behavior early.[11][12]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Setup: Dispense the compound into a multi-well assay plate at a final screening concentration (e.g., 1 µM and 10 µM) across a panel of several hundred purified human kinases.[10][12]

  • Kinase Reaction: To each well, add the specific kinase, its corresponding substrate, and ATP to initiate the phosphorylation reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add a kinase detection reagent to convert the newly synthesized ADP to ATP, which drives a luciferase/luciferin reaction. Measure the resulting luminescence signal, which is proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to positive (no inhibitor) and negative (no kinase) controls. Hits are typically defined as kinases showing >50% inhibition. Follow-up with IC50 determination for confirmed hits.

Self-Validating System: This protocol includes controls for basal kinase activity and maximal inhibition, ensuring that the observed signal reduction is directly attributable to the compound's inhibitory effect.

G start Prepare Compound & Kinase Panel step1 Incubate Compound with Kinase, Substrate, & ATP start->step1 Initiate Reaction step2 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) step1->step2 Reaction Time Elapses step3 Convert ADP to ATP & Measure Luminescence step2->step3 Develop Signal end Calculate % Inhibition & Identify Hits step3->end

Caption: Workflow for an in vitro kinase profiling experiment.

Tier 2: In-Cellulo Target Engagement Confirmation

Rationale: An in vitro hit does not guarantee that a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct target engagement in an unadulterated cellular environment.[13][14][15] The principle is that a protein becomes more thermally stable when bound to a ligand.[16][17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Grow a relevant cell line to ~80% confluency. Treat cells with this compound (e.g., at 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling for 3 minutes on ice.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles to release the cellular proteins.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Analysis: Collect the supernatant and analyze the abundance of the target protein (identified from Tier 1) at each temperature point using Western Blotting or quantitative mass spectrometry.

  • Data Analysis: Plot the relative amount of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and thus, engagement.

Causality and Trustworthiness: The direct comparison to a vehicle-treated control at every temperature point isolates the effect of the compound on protein thermal stability, providing high confidence that any observed shift is due to direct binding.

G cluster_cell_prep Cell Treatment cluster_process Biophysical Process cluster_analysis Analysis Cells Culture Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Heat Apply Temperature Gradient Treatment->Heat Lysis Lyse Cells Heat->Lysis Centrifuge Separate Soluble & Aggregated Proteins Lysis->Centrifuge Analysis Quantify Soluble Target (e.g., Western Blot) Centrifuge->Analysis Result Generate Melting Curve & Assess Shift Analysis->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Unbiased Proteome-Wide Off-Target Discovery

Rationale: To build a complete specificity profile, one must look beyond predicted targets. Chemical proteomics is a powerful, unbiased approach to identify the full spectrum of proteins that interact with a compound in a cellular lysate.[18][19][20] This is critical for uncovering unexpected off-targets that could lead to toxicity or provide opportunities for drug repositioning.[21][22]

Experimental Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker and a biotin tag to a non-critical position on this compound. A "mock" probe without the parent molecule should also be prepared as a control.

  • Lysate Incubation: Incubate the biotinylated probe with a whole-cell lysate to allow for the formation of probe-protein complexes. A competition experiment, where the lysate is co-incubated with the probe and an excess of the original, untagged compound, should be run in parallel.

  • Affinity Enrichment: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and its binding partners. Wash the beads extensively to remove non-specific binders.

  • On-Bead Digestion: Elute the specifically bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the mock-bead control. True targets will also show a significant reduction in enrichment in the competition experiment.

Authoritative Grounding: This method combines the high specificity of affinity purification with the high sensitivity and resolving power of modern mass spectrometry, representing a gold standard for unbiased target identification in proteomics.[21]

Synthesizing the Data into an Actionable Profile

The ultimate goal is to integrate the data from all three tiers to form a cohesive narrative about the compound's specificity.

  • Tier 1 provides a broad but shallow view of potential interactions, primarily within the kinome.

  • Tier 2 validates whether the top hits from Tier 1 are engaged in a more physiologically relevant context.

  • Tier 3 uncovers the "unknown unknowns"—the off-targets that would have been missed by candidate-based approaches.

A highly specific compound would ideally show high potency against a single target or a small number of related targets in Tier 1, demonstrate a clear thermal shift for only those targets in Tier 2, and exhibit minimal enrichment of other proteins in Tier 3. By comparing these results to the profiles of the benchmark compounds (Table 1), a clear, evidence-based assessment of the target specificity of this compound can be achieved, guiding future development decisions.

References

  • Title: Off-target identification by chemical proteomics for the understanding of drug side effects Source: Taylor & Francis Online URL: [Link]

  • Title: Off-target identification by chemical proteomics for the understanding of drug side effects Source: Taylor & Francis Online (Duplicate of #1, providing same core information) URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: Kinase Screening & Profiling Service | Drug Discovery Support Source: BPS Bioscience URL: [Link]

  • Title: Chemical proteomics: terra incognita for novel drug target profiling Source: PMC - NIH URL: [Link]

  • Title: Kinase Panel Profiling I Pharmaron CRO Services Source: Pharmaron URL: [Link]

  • Title: Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]

  • Title: Kinase Screening and Profiling Services Source: BPS Bioscience URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central - NIH URL: [Link]

  • Title: The Importance of In Vitro Assays Source: Visikol URL: [Link]

  • Title: this compound | C14H12N2O4 Source: PubChem URL: [Link]

  • Title: Target Validation and Antigen Generation Source: Eurofins Discovery URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: CETSA Source: CETSA URL: [Link]

  • Title: In Vitro Potency Assays Source: Pacific BioLabs URL: [Link]

  • Title: In Vitro Biology Expertise for Data-Driven Drug Discovery Source: Medicines Discovery Catapult URL: [Link]

  • Title: this compound Source: BIOFOUNT URL: [Link]

  • Title: 3-Nitroaniline Source: Wikipedia URL: [Link]

  • Title: Identification and Characterization of NDT 9513727... Source: ResearchGate URL: [Link]

  • Title: Identification and characterization of NDT 9513727... Source: PubMed URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

This document provides essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling this compound (CAS No. 191595-08-1).[1] While specific toxicological data for this compound is limited, its chemical structure contains a nitroaniline moiety. Therefore, this guide is grounded in the established hazard profile of structurally related nitroaniline compounds, adopting a prudent and conservative approach to ensure the highest level of safety for all laboratory personnel.

Hazard Assessment & Toxicology Profile

The primary hazards associated with this compound are inferred from the toxicological data of analogous nitroaromatic compounds. Nitroanilines are classified as acutely toxic and pose significant health risks upon exposure.[2][3][4] The core risks include severe acute toxicity, potential for long-term organ damage, and environmental toxicity.

Table 1: Summary of Inferred Hazards

Hazard Category Description Representative Sources
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[2][4][5][6][7] Exposure can lead to methemoglobinemia, a condition that reduces the blood's ability to transport oxygen, causing symptoms like headache, dizziness, and cyanosis (bluish skin).[3] 3-Nitroaniline[4][5], 2-Methyl-5-nitroaniline[2][6]
Organ Toxicity May cause damage to organs—specifically the liver, kidneys, heart, and blood—through prolonged or repeated exposure.[3][5][7] p-Nitroaniline[3], 3-Nitroaniline[5][7]
Skin & Eye Irritation Direct contact can cause skin and serious eye irritation.[2][3][8] 2-Methyl-5-nitroaniline[2], p-Nitroaniline[3][8]
Carcinogenicity/Mutagenicity Some nitroanilines are suspected of causing cancer or gene mutations.[2][3] A conservative approach dictates treating this compound as a potential carcinogen. 2-Methyl-5-nitroaniline[2], p-Nitroaniline[3]

| Environmental Hazard | Harmful or very toxic to aquatic life with long-lasting effects.[2][4][5] Discharge into the environment must be strictly avoided.[4][5][9] | 3-Nitroaniline[4][5], 2-Methyl-5-nitroaniline[2] |

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure through all potential routes (inhalation, dermal contact, ingestion, and eye contact). The selection of appropriate PPE is the most critical line of defense.[8][10]

Table 2: Required Personal Protective Equipment

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles with Side Shields or Face Shield Must be worn at all times. Protects against splashes of solutions or accidental projection of solid particles.[11][12][13]
Skin/Body Chemical-Resistant Lab Coat or Coveralls Provides a barrier against spills and prevents contamination of personal clothing.[8][11]
Hands Nitrile Gloves (Double-Gloving Recommended) Critical for preventing dermal absorption. Inspect gloves for integrity before each use. Change gloves immediately upon contact with the chemical.[3][11][14] Dispose of contaminated gloves as hazardous waste.[2]
Respiratory NIOSH/MSHA Approved Respirator Required when handling the solid powder outside of a fume hood or if dust generation is unavoidable. A half-face respirator with combination filters for organic vapors and particulates is recommended.[2][6][11]

| Feet | Closed-Toe Shoes | Protects feet from spills and falling objects.[11][12][13] |

Safe Handling & Operational Protocol

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring procedural safety. These steps must be followed for all operations involving this compound.

Step 1: Preparation and Engineering Controls
  • Designate a Work Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to control airborne contaminants.[2][3][14]

  • Assemble Materials: Before starting, ensure all necessary equipment (glassware, spatulas, solvents) and waste containers are inside the fume hood to minimize traffic in and out of the controlled area.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[8]

  • Prevent Incompatibilities: Keep the work area clear of incompatible materials, such as strong oxidizing agents, acids, acid chlorides, and chloroformates.[4][6][11]

Step 2: Handling the Chemical
  • Don PPE: Put on all required PPE as specified in Table 2 before entering the designated handling area.

  • Weighing: If weighing the solid, perform the task in the fume hood on a draft shield to prevent dust from dispersing. Handle the compound gently to avoid creating dust.[4][11]

  • Dissolution/Reaction: When adding the compound to a solvent or reaction mixture, do so slowly and carefully. If heating is required, use a controlled heating source like a heating mantle, not an open flame.[12]

  • Container Management: Keep the source container tightly closed when not in use.[11]

Step 3: Post-Handling and Storage
  • Decontamination: After handling, decontaminate all surfaces and equipment.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after the procedure is complete.[2][5] Do not eat, drink, or smoke in the laboratory area.[5][10][11]

  • Storage: Store the chemical in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][6][11] The storage location should be a locked cabinet or an area accessible only to authorized personnel.[5][7]

Emergency Procedures & Spill Management

Accidents require immediate and decisive action.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.[4][15]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Call a poison control center or physician immediately.[4][15][16]

Spill Response Protocol
  • Evacuate & Secure: Alert others and evacuate all non-essential personnel from the immediate area.[17]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[17]

  • Contain & Clean:

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[11]

    • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[4][11] Avoid any actions that could generate dust.[4][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[17]

  • Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) office.[17]

Waste Disposal Plan

Improper disposal poses a significant threat to the environment and public health. All waste streams containing this compound must be treated as hazardous.

  • Solid Waste: Collect all solid waste, including residual chemical and contaminated items (e.g., weighing paper, gloves, absorbent pads), in a dedicated, sealed, and clearly labeled hazardous waste container.[2][17]

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[17] Do not mix with other waste streams unless approved by your institution's EHS office.[17]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[17]

  • Final Disposal: Arrange for disposal through your institution's licensed hazardous waste management program. Do not pour this chemical or its solutions down the drain. [12][17]

Visualization of Safe Handling Workflow

The following diagram outlines the critical path for safely handling this compound from preparation to disposal.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Cleanup & Storage prep 1. Prepare Fume Hood & Verify Safety Gear don_ppe 2. Don Full PPE prep->don_ppe weigh 3. Weigh Compound (Inside Hood) don_ppe->weigh handle 4. Perform Procedure (e.g., Dissolution) weigh->handle decon 5. Decontaminate Work Area handle->decon store 6. Store Chemical (Sealed & Locked) decon->store doff_ppe 7. Doff PPE Correctly store->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash waste 9. Segregate & Label Hazardous Waste wash->waste

Caption: Workflow for Safe Handling of this compound.

References

  • BenchChem. (2025). Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.
  • BenchChem. (2025). Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate.
  • Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline.
  • New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
  • Aarti Industries. (n.d.). Nitroaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Nitroaniline. (Product Number N9829).
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 3-Nitroaniline. (Version 6.7).
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methyl-5-nitroaniline.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: o-nitroaniline.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • BenchChem. (2025). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methyl-3-nitroaniline.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Polytechnic University of Turin. (2016). Guide to Safety in Chemical Laboratories. DISAT Department of Applied Science and Technology.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: m-Nitroaniline.
  • Loba Chemie. (2015). 3-NITROANILINE PURE MSDS.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: m-Nitroaniline.
  • California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Muby Chemicals. (n.d.). 3-Nitroaniline or Meta-Nitroaniline or M-Nitroaniline Manufacturers, with SDS GHS MSDS Sheet.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.